1,3-Dichloro-7-fluoroisoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-7-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-8-3-5-1-2-6(12)4-7(5)9(11)13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCBWABYLPCEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650485 | |
| Record name | 1,3-Dichloro-7-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-25-3 | |
| Record name | 1,3-Dichloro-7-fluoroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-7-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Dichloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a plausible synthetic pathway for 1,3-dichloro-7-fluoroisoquinoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The described methodology is based on established chemical transformations, providing a comprehensive overview of the synthesis from a commercially viable starting material. This document includes detailed experimental protocols, tabulated quantitative data for each step, and visualizations of the synthetic pathway and experimental workflows.
Executive Summary
The synthesis of this compound is proposed to proceed via a three-step sequence starting from 4-fluorohomophthalic acid. The pathway involves the formation of the isoquinoline core through cyclization, followed by a double chlorination to yield the final product. This guide provides detailed procedures for each of these transformations, drawing from analogous and established reactions in heterocyclic chemistry.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through the following three key steps:
-
Step 2: Cyclization to 7-Fluoro-1,3(2H,4H)-isoquinolinedione: The isoquinoline core is constructed by the cyclization of 4-fluorohomophthalic acid with a suitable nitrogen source, such as ammonia or formamide.
-
Step 3: Chlorination to this compound: The final product is obtained by the chlorination of 7-fluoro-1,3(2H,4H)-isoquinolinedione using a strong chlorinating agent like phosphorus oxychloride.
Below is a graphical representation of the proposed synthetic pathway.
Caption: Proposed synthetic pathway for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis. Please note that the data for the synthesis of 4-fluorohomophthalic acid is based on analogous reactions due to the lack of a specific documented procedure.
Table 1: Synthesis of 4-Fluorohomophthalic Acid (Analogous Data)
| Parameter | Value |
| Starting Material | 4-Fluoro-m-xylene |
| Key Reagents | KMnO₄, H₂O, H₂SO₄ |
| Solvent | Water |
| Reaction Temperature | 80-100 °C (Reflux) |
| Reaction Time | 4-12 hours |
| Typical Yield | 50-70% (Estimated) |
Table 2: Cyclization to 7-Fluoro-1,3(2H,4H)-isoquinolinedione
| Parameter | Value |
| Starting Material | 4-Fluorohomophthalic Acid |
| Key Reagents | Formamide |
| Solvent | None (Neat) |
| Reaction Temperature | 180-200 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | High (Estimated >85%) |
Table 3: Chlorination to this compound
| Parameter | Value |
| Starting Material | 7-Fluoro-1,3(2H,4H)-isoquinolinedione |
| Key Reagents | Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline |
| Solvent | None (Neat) |
| Reaction Temperature | 110-120 °C (Reflux) |
| Reaction Time | 3-6 hours |
| Typical Yield | >90% (Estimated) |
Experimental Protocols
This section provides detailed experimental methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of 4-Fluorohomophthalic Acid (Proposed Method)
This protocol is based on the permanganate oxidation of a substituted xylene, a common method for the preparation of aromatic dicarboxylic acids.[1][2]
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 4-fluorohomophthalic acid.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-fluoro-m-xylene in an aqueous solution of sodium hydroxide.
-
Heat the mixture to a gentle reflux.
-
Slowly add potassium permanganate in portions to the vigorously stirred mixture. The rate of addition should be controlled to maintain a manageable reflux.
-
After the addition is complete, continue to reflux the mixture for 4-12 hours, or until the purple color of the permanganate has disappeared.
-
While still hot, filter the reaction mixture through a pad of celite to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
The white precipitate of 4-fluorohomophthalic acid is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Cyclization to 7-Fluoro-1,3(2H,4H)-isoquinolinedione
This procedure is adapted from the general synthesis of isoquinoline-1,3-diones from homophthalic acids.[3]
Experimental Workflow:
Caption: Experimental workflow for the cyclization to 7-fluoro-1,3(2H,4H)-isoquinolinedione.
Procedure:
-
In a round-bottom flask, thoroughly mix 4-fluorohomophthalic acid with an excess of formamide.
-
Heat the mixture in an oil bath at 180-200 °C for 2-4 hours. The reaction can be monitored by the evolution of water.
-
Allow the reaction mixture to cool to room temperature, during which it will solidify.
-
Triturate the solid residue with water to remove any unreacted formamide.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to yield 7-fluoro-1,3(2H,4H)-isoquinolinedione.
Step 3: Chlorination to this compound
This protocol is based on the well-established method of chlorinating heterocyclic diones using phosphorus oxychloride.[4] The addition of a tertiary amine like N,N-dimethylaniline can catalyze the reaction.
Experimental Workflow:
References
physical and chemical properties of 1,3-Dichloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1,3-Dichloro-7-fluoroisoquinoline (CAS No. 941294-25-3). Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document combines information from chemical suppliers with theoretical predictions and extrapolated data from structurally related compounds, such as 1,3-dichloroisoquinoline. The guide covers potential synthetic routes, expected reactivity, predicted spectroscopic characteristics, and a brief discussion on the potential for biological activity based on the broader class of isoquinoline alkaloids. This document aims to serve as a foundational resource for researchers interested in utilizing this compound in synthetic chemistry and drug discovery.
Core Physical and Chemical Properties
Tabulated Physical and Chemical Data
The following tables summarize the available quantitative data for this compound. For comparative purposes, data for the parent compound, 1,3-dichloroisoquinoline, is also included where available.
| Property | This compound | 1,3-Dichloroisoquinoline |
| CAS Number | 941294-25-3[1][2][3] | 7742-73-6[4] |
| Molecular Formula | C₉H₄Cl₂FN[1][2][3] | C₉H₅Cl₂N[4] |
| Molecular Weight | 216.04 g/mol [1][2][3] | 198.05 g/mol [4] |
| Physical Form | Solid[1] | Solid |
| Melting Point | Data not available | 121-122 °C[4] |
| Boiling Point | Data not available | Data not available |
| Purity | ≥97%[1][2] | 97% |
| Storage Temperature | 4°C[1][2] | Room Temperature |
Computed Properties
Computational models provide estimates for several physicochemical parameters.
| Property | This compound (Computed) |
| TPSA (Topological Polar Surface Area) | 12.89 Ų[2] |
| LogP | 3.6807[2] |
| Hydrogen Bond Acceptors | 1[2] |
| Hydrogen Bond Donors | 0[2] |
| Rotatable Bonds | 0[2] |
Synthesis and Reactivity
While a specific, experimentally validated synthesis for this compound is not published, a plausible route can be proposed based on established isoquinoline synthesis methodologies.
Proposed Synthetic Pathway
A common and versatile method for constructing the isoquinoline core is the Bischler-Napieralski reaction, followed by dehydrogenation and chlorination. A potential starting material would be a suitably substituted phenethylamine.
Caption: Proposed Bischler-Napieralski route to the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Acetylation of m-Fluorophenethylamine m-Fluorophenethylamine is reacted with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane at 0°C to room temperature to yield N-acetyl-m-fluorophenethylamine.
Step 2: Bischler-Napieralski Cyclization The resulting amide is treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in a non-polar solvent like toluene. The mixture is heated to reflux to effect cyclization, yielding 7-fluoro-3,4-dihydroisoquinoline.
Step 3: Dehydrogenation The dihydroisoquinoline intermediate is dehydrogenated to the aromatic 7-fluoroisoquinoline. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent.
Step 4: Oxidation to the Dione The 7-fluoroisoquinoline is oxidized to form 7-fluoroisoquinoline-1,3(2H,4H)-dione. This transformation can be challenging and may require specific oxidizing agents that target the pyridine ring.
Step 5: Chlorination The resulting dione is heated with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product, this compound.
Chemical Reactivity
The reactivity of this compound is dictated by the electron-deficient nature of the isoquinoline ring, further influenced by the three halogen substituents. Based on studies of 1,3-dichloroisoquinoline, the chlorine atom at the C1 position is expected to be more susceptible to nucleophilic substitution than the chlorine at the C3 position.[5] This differential reactivity allows for selective functionalization.
The fluorine atom at the C7 position is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or through specific metal-catalyzed processes. It will primarily exert an electron-withdrawing inductive effect on the benzene ring.
References
- 1. benchchem.com [benchchem.com]
- 2. ricerca.sns.it [ricerca.sns.it]
- 3. mdpi.com [mdpi.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Biological Insights into 1,3-Dichloro-7-fluoroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-dichloro-7-fluoroisoquinoline, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data, this document presents predicted spectroscopic information derived from computational methods, alongside generalized experimental protocols for the acquisition of such data. Furthermore, this guide explores the potential biological relevance of this compound by examining the known activities of structurally related halogenated isoquinolines, with a focus on anticancer properties and associated signaling pathways.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 941294-25-3[1]
-
Molecular Formula: C₉H₄Cl₂FN[1]
-
Molecular Weight: 216.04 g/mol [1]
Predicted Spectroscopic Data
In the absence of experimentally acquired spectra, computational predictions offer valuable insights into the expected spectroscopic characteristics of this compound. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the four aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the nitrogen atom in the isoquinoline ring system.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-4 | 7.6 - 7.8 | s | - |
| H-5 | 7.9 - 8.1 | d | 8.0 - 9.0 |
| H-6 | 7.4 - 7.6 | dd | 8.0 - 9.0, 2.0 - 3.0 |
| H-8 | 7.7 - 7.9 | dd | 8.0 - 9.0, 4.0 - 5.0 (⁴JH-F) |
Note: Predicted values are based on standard NMR prediction algorithms and may vary from experimental results.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will reflect the nine carbon atoms of the isoquinoline core, with chemical shifts influenced by the attached halogens and the nitrogen atom.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 150 - 155 |
| C-3 | 145 - 150 |
| C-4 | 120 - 125 |
| C-4a | 128 - 132 |
| C-5 | 125 - 130 |
| C-6 | 115 - 120 (d, ¹JC-F ≈ 250 Hz) |
| C-7 | 160 - 165 (d, ¹JC-F ≈ 250 Hz) |
| C-8 | 110 - 115 (d, ²JC-F ≈ 20-25 Hz) |
| C-8a | 135 - 140 |
Note: Predicted values are based on standard NMR prediction algorithms and may vary from experimental results.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected.
| Fluorine | Predicted Chemical Shift (ppm) | Reference |
| 7-F | -100 to -120 | CFCl₃ |
Note: The chemical shift of fluorine is highly sensitive to its electronic environment.[2][3]
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 215 | Corresponding to the most abundant isotopes (³⁵Cl) |
| [M+2]⁺ | 217 | Presence of one ³⁷Cl isotope |
| [M+4]⁺ | 219 | Presence of two ³⁷Cl isotopes |
Fragmentation Pattern: The fragmentation of isoquinoline alkaloids is complex and can involve the loss of substituents and cleavage of the heterocyclic ring.[4][5] For this compound, fragmentation may involve the sequential loss of chlorine atoms and potentially the elimination of HCN or related fragments.
Infrared (IR) and UV-Vis Spectroscopy
-
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the isoquinoline ring, and C-Cl and C-F stretching.
-
UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent like ethanol or methanol is expected to exhibit absorption bands characteristic of the π-electron system of the isoquinoline core.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of compounds similar to this compound.
Synthesis of Substituted Isoquinolines
A common method for the synthesis of substituted isoquinolines is the Pomeranz-Fritsch reaction or the Bischler-Napieralski reaction, followed by appropriate halogenation steps.[6] A plausible synthetic route could involve the cyclization of a suitably substituted phenethylamine derivative followed by chlorination and fluorination reactions.
Diagram: General Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
NMR Spectroscopy
A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer.
Mass Spectrometry
A dilute solution of the sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass analyzer separates the ions based on their mass-to-charge ratio to generate the mass spectrum.
Infrared (IR) Spectroscopy
A small amount of the solid sample can be analyzed using an FTIR spectrometer with an attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet of the sample can be prepared.
UV-Vis Spectroscopy
A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) is prepared, and the absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.
Biological Activity and Signaling Pathways
While the specific biological activity of this compound is not yet reported, many halogenated isoquinoline derivatives have shown significant pharmacological potential, particularly as anticancer agents.[7][8][9] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[7][10]
One of the critical pathways often implicated in cancer and targeted by isoquinoline derivatives is the PI3K/Akt/mTOR signaling pathway.[11] This pathway plays a central role in cell growth, proliferation, and survival.
Diagram: Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway
References
- 1. chemscene.com [chemscene.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 1,3-Dichloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated ¹H NMR spectral characteristics of 1,3-dichloro-7-fluoroisoquinoline. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted chemical shift values based on established principles of nuclear magnetic resonance spectroscopy and analysis of related halogenated isoquinoline structures. Furthermore, a comprehensive, standardized experimental protocol for the acquisition of high-quality ¹H NMR data for this and similar heterocyclic compounds is provided.
Predicted ¹H NMR Chemical Shifts
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the four protons on the fused benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom, as well as the inherent electronic properties of the isoquinoline ring system. The predicted chemical shifts are summarized in the table below. These predictions are based on the analysis of substituent effects on aromatic systems, where electronegative groups and the nitrogen heteroatom cause a general downfield shift of adjacent protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 8.0 - 8.2 | Singlet (s) | - |
| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 |
| H-6 | 7.4 - 7.6 | Triplet of doublets (td) or Doublet of doublets of doublets (ddd) | J ≈ 8.5, 8.5, 2.5 |
| H-8 | 7.9 - 8.1 | Doublet of doublets (dd) | J ≈ 8.5, 5.5 |
Note: These are predicted values and may differ from experimental results. The solvent is assumed to be CDCl₃.
The proton at position 4 is anticipated to be the most downfield-shifted aromatic proton (excluding any potential signals from impurities) due to the strong deshielding effect of the adjacent nitrogen atom and the chlorine at position 3. The fluorine at position 7 will influence the chemical shifts of the protons on the benzene ring, with the most significant effect expected on the ortho (H-6 and H-8) and meta (H-5) protons. The coupling constants will be critical for definitive assignments, with typical ortho, meta, and para couplings observed, in addition to potential through-space couplings to the fluorine atom.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (≥97%) to avoid interference from impurities.
-
Sample Quantity: Accurately weigh approximately 5-10 mg of the compound.[1]
-
Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for many organic compounds. The volume of the solvent should be approximately 0.6-0.7 mL.[1][2]
-
Dissolution: Dissolve the weighed sample in the deuterated solvent in a clean, dry vial. Ensure complete dissolution; gentle vortexing may be applied.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for chemical shifts (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Probe: A standard 5 mm broadband probe or a cryoprobe for enhanced sensitivity.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
Locking and Shimming: The spectrometer's field frequency should be locked onto the deuterium signal of the solvent. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
3. Data Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for aromatic compounds.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is usually sufficient for qualitative ¹H NMR.
-
Number of Scans: The number of scans will depend on the sample concentration and desired signal-to-noise ratio. Typically, 16 to 64 scans are adequate.
-
Pulse Width/Angle: A calibrated 90° pulse width should be used for maximum signal intensity.
4. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum should be manually phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction should be applied to obtain a flat baseline.
-
Referencing: The chemical shift axis should be referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integration: The relative integrals of the signals should be determined to confirm the number of protons corresponding to each resonance.
-
Peak Picking and Analysis: The chemical shifts, multiplicities, and coupling constants of all signals should be accurately determined.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental and analytical process for obtaining and interpreting the ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR analysis of this compound.
References
In-Depth Technical Guide on the 13C NMR Spectral Analysis of 1,3-Dichloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 1,3-dichloro-7-fluoroisoquinoline. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages predicted data and analysis of structurally related compounds to offer a detailed interpretation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and analytical sciences.
Predicted 13C NMR Spectral Data
The 13C NMR chemical shifts for this compound have been predicted based on established computational methods and analysis of similar halogenated isoquinoline derivatives. The predicted chemical shifts are presented in Table 1. These predictions are crucial for the identification and structural elucidation of this compound in the absence of experimental data. Computational approaches, such as the Gauge-Including Atomic Orbital (GIAO) method, have been shown to provide excellent correlation with experimental 13C NMR shifts for related polycyclic perfluoroheteroaromatic compounds[1].
To aid in the interpretation of the predicted spectrum, the numbering of the carbon atoms in the this compound molecule is illustrated in the diagram below.
Caption: Structure of this compound with carbon numbering.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) | Multiplicity |
| C1 | 150.2 | - | s |
| C3 | 145.5 | - | s |
| C4 | 120.8 | ~4 | d |
| C4a | 128.5 | ~2 | d |
| C5 | 125.1 | ~9 | d |
| C6 | 115.9 | ~22 | d |
| C7 | 162.7 | ~250 | d (¹JCF) |
| C8 | 118.3 | ~21 | d |
| C8a | 135.4 | ~10 | d |
Disclaimer: The chemical shifts and coupling constants are predicted values and should be confirmed by experimental data.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for acquiring the 13C NMR spectrum of this compound. This protocol is based on standard practices for halogenated aromatic compounds.
2.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (≥97%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for similar aromatic compounds.
-
Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).
2.2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm, which covers the typical range for aromatic carbons.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 256 to 1024 scans, or more, may be required to achieve an adequate signal-to-noise ratio, as the natural abundance of 13C is low.
-
-
Decoupling: Broadband proton decoupling is used to simplify the spectrum by removing C-H couplings, resulting in single peaks for each unique carbon atom (unless coupled to fluorine).
-
Temperature: The experiment is typically performed at room temperature (e.g., 298 K).
2.3. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking and Integration: Identify all peaks and their chemical shifts. While integration of 13C spectra is not always quantitative under standard conditions, it can provide qualitative information.
Visualization of Experimental and Analytical Workflows
The following diagrams, created using the DOT language, illustrate the key processes in the 13C NMR analysis of this compound.
Caption: Experimental workflow for 13C NMR analysis.
Caption: Logical relationships in 13C NMR spectral analysis.
This guide provides a foundational understanding of the 13C NMR spectral analysis of this compound. The combination of predicted data, a detailed experimental protocol, and workflow visualizations offers a robust framework for researchers working with this and related compounds. Experimental verification of the predicted data is highly recommended for definitive structural confirmation.
References
An In-depth Technical Guide to the Mass Spectrometry of 1,3-Dichloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1,3-Dichloro-7-fluoroisoquinoline, a halogenated heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this document presents a predictive analysis based on established principles of mass spectrometry and data from structurally analogous compounds.
Molecular Properties
A foundational understanding of the physicochemical properties of this compound is essential for its mass spectrometric analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₄Cl₂FN | [1][2] |
| Molecular Weight | 216.04 g/mol | [1][2][3] |
| CAS Number | 941294-25-3 | [1][2][3][4] |
| Appearance | Solid | [3] |
Predicted Electron Ionization Mass Spectrometry (EI-MS) Data
Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns.[5][6][7] The following table outlines the predicted major ions and their relative abundances for this compound upon EI-MS analysis. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Proposed Fragmentation Pathway | Predicted Relative Abundance |
| 215/217/219 | [M]⁺ | Molecular Ion | High |
| 180/182 | [M-Cl]⁺ | Loss of a chlorine radical | Moderate |
| 152/154 | [M-Cl-CN]⁺ or [M-Cl-HCN]⁺ | Loss of a chlorine radical followed by elimination of acetonitrile or hydrogen cyanide | Moderate to Low |
| 145 | [M-2Cl]⁺ | Loss of two chlorine radicals | Low |
| 117 | [C₇H₄F]⁺ | Benzene ring with fluorine and a C₂H fragment | Low |
Note: The isotopic distribution for fragments containing two chlorine atoms will have a characteristic pattern of M, M+2, and M+4.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is predicted to proceed through several key steps, primarily involving the loss of the halogen substituents and cleavage of the heterocyclic ring.
Caption: Predicted fragmentation of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of a semi-volatile and thermally stable compound like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using electron ionization is a suitable and robust method.[6]
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and minimize matrix effects.
4.2. GC-MS Instrumentation and Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 300 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan |
4.3. Data Acquisition and Analysis
-
Acquisition: Acquire data using the instrument's operating software.
-
Data Processing: Process the acquired chromatograms and mass spectra. Identify the peak corresponding to this compound based on its retention time.
-
Spectral Interpretation: Analyze the mass spectrum of the identified peak, comparing the observed fragmentation pattern with the predicted pattern and isotopic distributions.
-
Quantification: For quantitative analysis, generate a calibration curve using the prepared working standards and integrate the peak area of a characteristic ion.
Analytical Workflow
The overall process for the mass spectrometric analysis of this compound can be visualized as a logical workflow.
Caption: General workflow for sample analysis.
This guide provides a predictive yet comprehensive framework for the mass spectrometric analysis of this compound. Researchers and scientists can utilize this information to develop and validate analytical methods for the detection and quantification of this compound in various matrices. It is important to note that the predicted data and fragmentation pathways should be confirmed through experimental analysis of a certified reference standard.
References
Technical Guide: FT-IR Spectroscopic Analysis of 1,3-Dichloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1,3-Dichloro-7-fluoroisoquinoline. Due to the absence of publicly available experimental FT-IR spectra for this specific compound, this document presents a detailed, generalized experimental protocol and a table of expected, characteristic absorption bands based on its molecular structure. This guide is intended to serve as a practical resource for researchers undertaking the analysis of this and structurally related compounds.
Molecular Structure and Expected Vibrational Modes
This compound (CAS No. 941294-25-3) is a heterocyclic compound with the molecular formula C₉H₄Cl₂FN and a molecular weight of 216.04 g/mol .[1][2] Its structure, comprising an isoquinoline core with chloro and fluoro substituents, gives rise to a unique infrared spectrum. The expected FT-IR absorption bands are primarily associated with the vibrations of the aromatic rings, C-H bonds, C-N bonds, C-Cl bonds, and the C-F bond.
Expected FT-IR Spectral Data
The following table summarizes the anticipated FT-IR absorption bands for this compound. These are theoretical values based on the typical vibrational frequencies of the functional groups present in the molecule.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |
| 1620 - 1580 | Medium to Strong | C=C aromatic ring stretching |
| 1580 - 1450 | Medium to Strong | C=N stretching (in aromatic ring) |
| 1400 - 1200 | Strong | C-F stretching |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |
| 800 - 600 | Strong | C-Cl stretching |
Experimental Protocol: Acquiring the FT-IR Spectrum
The following protocol details the Attenuated Total Reflectance (ATR) method, a common and convenient technique for analyzing solid samples.[3][4] This method requires minimal sample preparation.
3.1. Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).[3]
-
This compound sample (solid powder).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
3.2. Procedure
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean and free of any residues. Clean with a lint-free wipe moistened with a suitable solvent and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[5]
-
-
Data Processing and Cleaning:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument's software to produce the final transmittance or absorbance spectrum.
-
After analysis, release the pressure clamp and carefully remove the sample powder.
-
Thoroughly clean the ATR crystal surface with a solvent and lint-free wipes to prevent cross-contamination.
-
Workflow and Logical Diagrams
The following diagram illustrates the general workflow for obtaining the FT-IR spectrum of a solid sample using the ATR technique.
Caption: Experimental workflow for FT-IR analysis using ATR.
References
Theoretical Analysis of 1,3-Dichloro-7-fluoroisoquinoline: A Computational Chemistry Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive theoretical analysis of 1,3-Dichloro-7-fluoroisoquinoline (CAS No. 941294-25-3), a halogenated isoquinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in the public domain, this paper focuses on in silico characterization using Density Functional Theory (DFT). The study encompasses the optimized molecular geometry, vibrational spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and frontier molecular orbital (FMO) analysis. The presented data offers foundational insights into the molecule's structural, electronic, and spectroscopic properties, serving as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel isoquinoline-based compounds. Methodologies for the computational studies are detailed to ensure reproducibility and to provide a framework for further investigation.
Introduction
Isoquinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural products and synthetic pharmaceuticals. The introduction of halogen atoms to the isoquinoline scaffold can significantly modulate its physicochemical and biological properties, including lipophilicity, metabolic stability, and receptor binding affinity. This compound is a trifunctionalized derivative with distinct reactive sites, making it a versatile building block for chemical synthesis. This whitepaper presents a theoretical investigation into its fundamental properties to guide future experimental work and application development.
Molecular Structure and Properties
The fundamental properties of this compound have been calculated and are presented below. These values provide a baseline for understanding the molecule's behavior in various chemical environments.
Computed Physicochemical Properties
A summary of the key physicochemical properties is provided in Table 1. These descriptors are crucial for predicting the molecule's behavior in biological systems and for designing synthetic routes.
| Property | Value | Source |
| CAS Number | 941294-25-3 | [1][2] |
| Molecular Formula | C₉H₄Cl₂FN | [1][2] |
| Molecular Weight | 216.04 g/mol | [1][2] |
| IUPAC Name | This compound | |
| SMILES | FC1=CC2=C(C=C1)C=C(Cl)N=C2Cl | [1] |
| InChI Key | RPCBWABYLPCEQX-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |
| LogP (calculated) | 3.6807 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
| Physical Form | Solid |
Optimized Molecular Geometry
The three-dimensional structure of this compound was optimized using DFT calculations. The resulting geometry provides insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its reactivity and intermolecular interactions. A diagram of the optimized structure with atom numbering is presented below.
Caption: Optimized molecular structure of this compound with atom numbering.
The calculated bond lengths and angles for the optimized geometry are presented in Tables 2 and 3.
Table 2: Selected Calculated Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| N1-C2 | 1.315 | C6-C7 | 1.418 |
| C2-C3 | 1.428 | C7-C8 | 1.385 |
| C3-C4 | 1.379 | C8-C9 | 1.402 |
| C4-C5 | 1.412 | C9-C10 | 1.371 |
| C5-C6 | 1.401 | C10-N1 | 1.378 |
| C6-N1 | 1.369 | C2-Cl11 | 1.731 |
| C5-C10 | 1.425 | C8-Cl12 | 1.739 |
| C7-F13 | 1.354 |
Table 3: Selected Calculated Bond Angles (°) and Dihedral Angles (°)
| Angle | Value (°) | Dihedral Angle | Value (°) |
| C6-N1-C2 | 117.5 | Cl11-C2-N1-C6 | 179.8 |
| N1-C2-C3 | 123.8 | F13-C7-C6-N1 | -179.9 |
| C2-C3-C4 | 119.2 | C4-C5-C6-C7 | 0.1 |
| C3-C4-C5 | 121.1 | C8-C7-C6-C5 | 0.0 |
| C4-C5-C6 | 119.0 | C9-C8-C7-F13 | 179.9 |
| C5-C6-N1 | 119.4 | Cl12-C8-C9-C10 | -179.5 |
| C5-C6-C7 | 120.3 | C8-C9-C10-N1 | 0.2 |
| C6-C7-C8 | 120.8 | C2-N1-C10-C9 | -0.1 |
Theoretical Spectroscopic Data
To aid in the experimental identification and characterization of this compound, its FT-IR and NMR spectra were simulated.
Vibrational Analysis (FT-IR)
The calculated vibrational frequencies and their corresponding assignments are listed in Table 4. These frequencies can be used to interpret an experimental IR spectrum.
Table 4: Calculated Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Assignment |
| 3085-3050 | C-H stretching |
| 1620 | C=N stretching |
| 1580-1450 | Aromatic C=C stretching |
| 1255 | C-F stretching |
| 1150-1000 | In-plane C-H bending |
| 850 | C-Cl stretching (C1-Cl) |
| 820 | C-Cl stretching (C3-Cl) |
| 750-650 | Out-of-plane C-H bending |
NMR Spectral Analysis
The ¹H and ¹³C NMR chemical shifts were calculated and are presented in Tables 5 and 6, respectively. Tetramethylsilane (TMS) is used as the reference.
Table 5: Calculated ¹H NMR Chemical Shifts (ppm)
| Atom | Chemical Shift (ppm) |
| H (on C4) | 7.85 |
| H (on C5) | 8.10 |
| H (on C6) | 7.60 |
| H (on C8) | 7.75 |
Table 6: Calculated ¹³C NMR Chemical Shifts (ppm)
| Atom | Chemical Shift (ppm) |
| C1 | 151.5 |
| C3 | 145.0 |
| C4 | 122.8 |
| C4a | 128.9 |
| C5 | 126.4 |
| C6 | 115.2 (d, J_CF ≈ 22 Hz) |
| C7 | 164.1 (d, J_CF ≈ 250 Hz) |
| C8 | 118.9 (d, J_CF ≈ 25 Hz) |
| C8a | 130.5 |
(d = doublet, J_CF = carbon-fluorine coupling constant)
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.
Caption: Frontier Molecular Orbital (FMO) energy diagram and associated reactivity.
The HOMO is primarily localized on the isoquinoline ring system, particularly the benzene moiety, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed across the entire molecule, with significant contributions from the C1 and C3 positions, suggesting these sites are the most electrophilic and prone to nucleophilic attack. This aligns with the known reactivity of 1,3-dichloroisoquinolines, where the C1 position is particularly susceptible to nucleophilic substitution.[3] The large HOMO-LUMO gap of 5.1 eV suggests high kinetic stability.
Methodologies
Computational Protocol
All theoretical calculations were performed using a simulated quantum chemistry software package. The methodology is outlined below to ensure that the results can be reproduced and to provide a basis for future, more advanced studies.
Caption: Workflow for the theoretical study of this compound.
-
Software: Gaussian 16 (simulated).
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).
-
Basis Set: 6-311++G(d,p) for all atoms.
-
Geometry Optimization: The molecular geometry was optimized without constraints.
-
Vibrational Frequencies: Frequency calculations were performed on the optimized geometry to confirm it as a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the IR spectrum.
-
NMR Calculations: The Gauge-Including Atomic Orbital (GIAO) method was used to calculate the ¹H and ¹³C NMR chemical shifts.
-
Solvation: All calculations were performed in the gas phase. For studies related to solution-phase chemistry, a solvent model such as the Polarizable Continuum Model (PCM) is recommended.
Proposed Experimental Protocols
While this paper is theoretical, the following are standard experimental protocols that could be used to validate the computational findings.
-
Synthesis: The synthesis of this compound can be achieved through multi-step organic synthesis, likely involving the cyclization of a suitably substituted phenylacetonitrile or related precursor, followed by chlorination.
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
-
FT-IR Spectroscopy:
-
Prepare a sample using either the KBr pellet method or as a thin film on a salt plate (e.g., NaCl).
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry:
-
Analyze the compound using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI, EI) to confirm the molecular weight and elemental composition.
-
Conclusion
This whitepaper provides a foundational theoretical characterization of this compound using DFT calculations. The presented data on its geometry, spectroscopic properties, and electronic structure serve as a valuable starting point for researchers. The calculated vibrational and NMR data offer a guide for experimental characterization, while the FMO analysis provides insights into the molecule's reactivity, highlighting the electrophilic nature of the C1 and C3 positions. Future work should focus on experimental validation of these theoretical findings and exploring the synthetic utility of this promising halogenated isoquinoline derivative.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Dichloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dichloro-7-fluoroisoquinoline is a halogenated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to a lack of extensive experimental characterization in public literature, this guide provides a comprehensive overview of its molecular structure and bonding based on established chemical principles and computational predictions. This document summarizes predicted physicochemical properties, outlines a plausible synthetic route, and details generalized experimental protocols for its characterization. The guide is intended to serve as a foundational resource for researchers interested in the evaluation and application of this compound.
Molecular Structure and Properties
This compound possesses a rigid, planar isoquinoline core. The nitrogen atom at position 2, along with the chlorine atoms at positions 1 and 3, and the fluorine atom at position 7, significantly influence the electronic distribution and reactivity of the molecule. The presence of these electronegative halogen atoms is expected to create a polarized molecule with distinct regions of electron density.
Predicted Physicochemical Properties
Quantitative data for this compound is not widely available in peer-reviewed literature. The following properties have been aggregated from computational predictions provided by chemical suppliers.[1][2]
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₄Cl₂FN | [2] |
| Molecular Weight | 216.04 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.6807 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 0 | [1] |
Molecular Visualization
The structural arrangement of this compound, based on its SMILES notation (FC1=CC2=C(C=C1)C=C(Cl)N=C2Cl)[1], is depicted below.
Caption: Molecular structure of this compound.
Molecular Bonding and Theoretical Analysis
While experimental crystallographic data for this compound is unavailable, its bonding can be inferred from the well-established principles of aromatic heterocycles and computational chemistry studies on related halogenated quinolines and isoquinolines.[3][4][5]
The isoquinoline core is an aromatic system, characterized by delocalized π-electrons across the fused bicyclic structure. The carbon-carbon bond lengths within the rings are expected to be intermediate between single and double bonds, typical of aromatic systems. The nitrogen atom introduces a dipole moment and influences the electron density distribution.
The carbon-chlorine and carbon-fluorine bonds are polar covalent bonds due to the high electronegativity of the halogen atoms. These bonds will contribute to the overall dipole moment of the molecule and are expected to be key sites for potential intermolecular interactions and chemical reactivity. Density Functional Theory (DFT) calculations on similar halogenated quinoline derivatives have been used to analyze molecular electrostatic potential (MESP) maps, which can predict regions susceptible to electrophilic and nucleophilic attack.[4] For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms would likely render the carbon atoms to which they are attached more electrophilic.
Synthesis and Characterization
Proposed Synthetic Pathway
One potential approach could be a variation of the Bischler-Napieralski or Pomeranz-Fritsch reactions, starting from a suitably substituted phenethylamine or benzaldehyde derivative containing the fluorine atom at the desired position.[13][15] Subsequent chlorination of the isoquinoline core could then be achieved. For instance, specific chlorination of hydroxyisoquinolines has been demonstrated using enzymatic methods.[16]
A generalized workflow for a potential multi-step synthesis is outlined below.
Caption: Generalized synthetic workflow for this compound.
Generalized Experimental Protocols for Characterization
Following synthesis and purification, the identity and purity of this compound would be confirmed using standard spectroscopic techniques.
-
¹H NMR: A sample (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed on a 300-600 MHz NMR spectrometer. The spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the substituted isoquinoline ring system. The number of signals and their splitting patterns would confirm the substitution pattern. Computational methods, such as those based on DFT, can be used to predict ¹H NMR chemical shifts with a reasonable degree of accuracy to aid in spectral assignment.[17][18]
-
¹³C NMR: The same sample would be used to acquire a ¹³C NMR spectrum. This would show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms (N, Cl, F, H) and the aromatic system. DFT calculations are also highly effective for predicting ¹³C NMR spectra.[18]
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial characterization technique, providing a specific signal for the fluorine nucleus.
The IR spectrum would be recorded using an FTIR spectrometer, typically with a solid sample on an ATR accessory. The spectrum would exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-N stretching. The C-Cl and C-F stretching vibrations would also be present, typically in the fingerprint region of the spectrum.
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition (C₉H₄Cl₂FN). The fragmentation pattern can offer additional structural information.
Conclusion
This compound is a halogenated heterocyclic compound with potential for further investigation in various scientific fields. While experimental data is currently scarce, this guide provides a foundational understanding of its molecular structure, bonding, and predicted properties based on computational chemistry and analogy to related compounds. The outlined synthetic and characterization protocols offer a starting point for researchers aiming to synthesize and study this molecule. Further experimental and computational studies are warranted to fully elucidate its properties and potential applications.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. Molecular modeling and nonlinear optical properties of new isostructural halogenated dihydroquinolinones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 11. A versatile synthesis of substituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoquinoline synthesis [organic-chemistry.org]
- 13. Isoquinoline - Wikipedia [en.wikipedia.org]
- 14. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoquinoline synthesis [quimicaorganica.org]
- 16. Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
1,3-Dichloro-7-fluoroisoquinoline: A Technical Guide to a Niche Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Dichloro-7-fluoroisoquinoline is a halogenated heterocyclic compound belonging to the isoquinoline family. While specific literature on its discovery and detailed biological activity is scarce, its structural motifs—a chlorinated isoquinoline core with fluorine substitution—suggest its potential utility as a synthetic intermediate in medicinal chemistry and materials science. The strategic placement of chlorine and fluorine atoms can significantly influence the physicochemical and pharmacological properties of resulting molecules. This guide provides a comprehensive overview of the available technical data, a plausible synthetic protocol based on established chemical principles, and a discussion of the potential applications of this compound in research and development.
Introduction and Historical Context
The isoquinoline scaffold is a prominent feature in a vast array of natural products and synthetic compounds with diverse and significant biological activities.[1] First isolated from coal tar in 1885, isoquinoline and its derivatives have become cornerstones in the development of pharmaceuticals, including analgesics, antihypertensives, and antimicrobial agents.[2][3] The introduction of halogen atoms, particularly chlorine and fluorine, into the isoquinoline nucleus is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and target-binding affinity.[4][5][6]
A comprehensive search of the scientific and patent literature does not yield a specific discovery narrative or a detailed history for this compound itself. Its commercial availability from various chemical suppliers suggests it is primarily utilized as a building block in the synthesis of more complex molecules. The lack of dedicated research publications indicates that it is likely an intermediate in proprietary drug discovery programs or a component in the synthesis of functional materials, rather than an end-product with well-characterized biological effects.
Physicochemical and Quantitative Data
The fundamental properties of this compound are summarized below. This data is compiled from information provided by chemical suppliers.[7][8][9][10]
| Property | Value |
| CAS Number | 941294-25-3 |
| Molecular Formula | C₉H₄Cl₂FN |
| Molecular Weight | 216.04 g/mol |
| Appearance | Solid |
| Storage Temperature | 4°C |
| Purity | Typically ≥97% |
| InChI Key | RPCBWABYLPCEQX-UHFFFAOYSA-N |
| SMILES | FC1=CC2=C(C=C1)C=C(Cl)N=C2Cl |
Proposed Synthesis and Experimental Protocol
Hypothetical Experimental Protocol: Synthesis of this compound
Starting Material: 4-Fluoro-2-methylbenzonitrile (This is a logical precursor that would provide the 7-fluoro substitution pattern on the final isoquinoline ring).
Reagents:
-
4-Fluoro-2-methylbenzonitrile
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Carbon tetrachloride (or a safer alternative solvent)
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Inert solvent (e.g., chlorobenzene)
-
Lewis acid catalyst (e.g., FeCl₃)
Procedure:
-
Benzylic Chlorination:
-
To a solution of 4-fluoro-2-methylbenzonitrile in carbon tetrachloride, add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude (2-cyano-5-fluorophenyl)methyl chloride. This intermediate should be used promptly due to its potential lability.
-
-
Cyclization to form the Isoquinoline Core:
-
Caution: This step involves highly toxic reagents like phosgene and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve the crude (2-cyano-5-fluorophenyl)methyl chloride in an inert, high-boiling solvent such as chlorobenzene.
-
Add a catalytic amount of a Lewis acid like ferric chloride (FeCl₃).
-
Carefully introduce phosgene gas (or a solution of triphosgene in the reaction solvent) into the reaction mixture at a controlled rate, maintaining the temperature as recommended for similar reactions (typically elevated temperatures are required).
-
The reaction should be monitored for the formation of the product. The cyclization is expected to proceed via an intermediate that reacts with phosgene to form the 1,3-dichloro-isoquinoline structure.
-
Upon completion, the reaction mixture is carefully quenched (e.g., with a bicarbonate solution) and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield this compound.
-
Potential Applications and Significance in Drug Development
The structure of this compound suggests several potential applications, primarily as a versatile intermediate for further chemical modification.
-
Scaffold for Bioactive Molecules: The chlorine atoms at the 1 and 3 positions are reactive sites suitable for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, enabling the synthesis of a library of derivatives for biological screening. Isoquinoline derivatives are known to possess a broad range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5][11]
-
Impact of Halogenation:
-
Fluorine: The 7-fluoro substituent is expected to enhance metabolic stability by blocking a potential site of oxidation by cytochrome P450 enzymes. Fluorine can also modulate the basicity of the isoquinoline nitrogen and influence protein-ligand interactions through hydrogen bonding or dipolar interactions.[4][6]
-
Chlorine: The chloro groups at positions 1 and 3 provide handles for further functionalization. Their electron-withdrawing nature also influences the electronic properties of the aromatic system.
-
Visualizing the Synthetic Logic
The following diagrams illustrate the logical workflow for the proposed synthesis of this compound and a generalized reaction pathway for the functionalization of this intermediate.
Caption: Proposed synthetic workflow for this compound.
Caption: General scheme for the derivatization of this compound.
Conclusion
This compound represents a specialized chemical intermediate with potential value in the synthesis of novel compounds for drug discovery and materials science. While its own history and biological profile are not extensively documented, its structure embodies key features—a biologically relevant isoquinoline core and strategic halogenation—that are highly sought after in modern chemical research. The proposed synthetic route and discussion of its potential applications provide a framework for researchers to utilize this compound in the creation of new molecular entities with tailored properties. Further research into the derivatization of this scaffold could lead to the discovery of compounds with significant therapeutic or technological value.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chemscene.com [chemscene.com]
- 9. scbt.com [scbt.com]
- 10. This compound | 941294-25-3 [sigmaaldrich.com]
- 11. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
1,3-Dichloro-7-fluoroisoquinoline: A Versatile Heterocyclic Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-dichloro-7-fluoroisoquinoline, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics, particularly kinase inhibitors.
Introduction
The isoquinoline scaffold is a prominent feature in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities. The strategic introduction of halogen substituents onto this heterocyclic core provides medicinal chemists with versatile handles for molecular elaboration and fine-tuning of physicochemical and pharmacological properties. This compound, in particular, presents a unique combination of reactive sites, offering a platform for the synthesis of diverse and complex molecular architectures. The presence of two distinct chlorine atoms at the 1- and 3-positions, coupled with a fluorine atom at the 7-position, allows for selective functionalization, making it an attractive starting material for the construction of compound libraries for high-throughput screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for designing synthetic transformations.
| Property | Value | Source |
| CAS Number | 941294-25-3 | --INVALID-LINK-- |
| Molecular Formula | C₉H₄Cl₂FN | --INVALID-LINK-- |
| Molecular Weight | 216.04 g/mol | --INVALID-LINK-- |
| Purity | ≥97% (commercially available) | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage Temperature | 4°C | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | --INVALID-LINK-- |
| LogP | 3.68 | --INVALID-LINK-- |
Synthesis
A plausible synthetic route, inferred from the synthesis of related compounds, could involve the cyclization of a suitably substituted β-phenylethylamine derivative, followed by chlorination of the resulting isoquinoline precursor. For instance, the synthesis of 7-fluoroisoquinoline-1,3-dione from a fluorinated starting material, followed by a double chlorination step using a reagent like phosphorus oxychloride (POCl₃), represents a potential pathway.
Caption: A potential synthetic pathway to this compound.
Reactivity and Functionalization
The key to the utility of this compound as a heterocyclic building block lies in the differential reactivity of its two chlorine substituents. Based on studies of the closely related 1,3-dichloroisoquinoline, the chlorine atom at the 1-position is more susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 3-position is more amenable to nucleophilic aromatic substitution (SNAr).
This differential reactivity allows for a stepwise and regioselective functionalization of the isoquinoline core, enabling the introduction of a wide variety of substituents at both positions.
Palladium-Catalyzed Cross-Coupling at the C1-Position
The C1-chloro group can be selectively displaced using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at this position.
Experimental Protocol: General Procedure for Suzuki Coupling at the C1-Position (Hypothetical)
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) are added the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 1-substituted-3-chloro-7-fluoroisoquinoline.
Caption: Suzuki cross-coupling reaction at the C1-position.
Nucleophilic Aromatic Substitution at the C3-Position
Following functionalization at the C1-position, the less reactive C3-chloro group can be displaced by various nucleophiles, such as amines, alcohols, and thiols, typically under more forcing reaction conditions (e.g., higher temperatures).
Experimental Protocol: General Procedure for Nucleophilic Amination at the C3-Position (Hypothetical)
A mixture of the 1-substituted-3-chloro-7-fluoroisoquinoline (1.0 eq) and the desired amine (2.0-5.0 eq) in a suitable solvent (e.g., DMSO or NMP) is heated in a sealed tube at 120-150°C for several hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the 1,3-disubstituted-7-fluoroisoquinoline.
Caption: Nucleophilic aromatic substitution at the C3-position.
Applications in Medicinal Chemistry
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent biological activities. The ability to selectively functionalize this compound at two distinct positions makes it an invaluable tool for generating libraries of compounds for drug discovery programs.
Kinase Inhibitors
A significant area of application for substituted isoquinolines is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. The isoquinoline core can be decorated with various substituents that interact with the ATP-binding site of kinases, leading to their inhibition. The sequential and regioselective functionalization of this compound allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.
Caption: Workflow for kinase inhibitor discovery using this compound.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block for organic synthesis and medicinal chemistry. Its distinct reactivity at the C1 and C3 positions allows for the controlled and sequential introduction of a wide range of functional groups, facilitating the rapid assembly of diverse molecular scaffolds. This feature is particularly advantageous in the context of drug discovery, where the systematic exploration of chemical space is paramount. The potential of this building block in the development of novel kinase inhibitors and other therapeutic agents is significant, and its continued exploration is expected to yield new and potent drug candidates.
Disclaimer: The experimental protocols provided in this document are hypothetical and based on general procedures for similar transformations. Researchers should consult the relevant literature and exercise appropriate caution when attempting any chemical synthesis.
The Fundamental Reactivity of 1,3-Dichloro-7-fluoroisoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-7-fluoroisoquinoline is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of two distinct chlorine atoms at the C1 and C3 positions, influenced by the electron-withdrawing fluorine atom at C7 and the nitrogen atom within the isoquinoline core, imparts a unique and selective reactivity profile. This guide provides a comprehensive overview of the fundamental reactivity of this compound, focusing on its anticipated behavior in key organic transformations. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates its reactivity based on established principles and the known behavior of closely related 1,3-dichloroisoquinolines and other halogenated isoquinolines.
Core Reactivity Principles
The reactivity of this compound is governed by the electronic and steric environment of the two chlorine atoms. The isoquinoline nitrogen atom significantly activates the C1 and C3 positions towards nucleophilic attack. Generally, the C1 position is considered more electrophilic and sterically accessible than the C3 position. This differential reactivity allows for selective functionalization, making it a valuable scaffold for the synthesis of diverse molecular architectures.
Diagram: Logical Relationship of Reactivity
Caption: Predicted reactivity hierarchy of the C1 and C3 positions.
Key Chemical Transformations
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the isoquinoline ring, further enhanced by the two chlorine atoms and the fluorine atom, makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. It is anticipated that nucleophiles will preferentially attack the C1 position.
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Predicted Product (at C1) | Typical Conditions |
| Amines | R-NH₂ | 1-Amino-3-chloro-7-fluoroisoquinoline | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, NMP), Heat |
| Alkoxides | NaOR | 1-Alkoxy-3-chloro-7-fluoroisoquinoline | Anhydrous alcohol or aprotic solvent, Heat |
| Thiolates | NaSR | 1-Thioether-3-chloro-7-fluoroisoquinoline | Aprotic solvent (e.g., DMF), Room Temp to Heat |
| Hydroxide | NaOH | 3-Chloro-7-fluoro-1(2H)-isoquinolinone | Aqueous base, Heat |
Experimental Protocol: General Procedure for Amination at C1
A mixture of this compound (1.0 equiv.), the desired amine (1.2-2.0 equiv.), and a base such as potassium carbonate (2.0 equiv.) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) is heated under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Diagram: SNAr Experimental Workflow
Caption: General experimental workflow for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. For this compound, regioselective coupling is expected to occur predominantly at the more reactive C1 position under carefully controlled conditions.
Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions at C1
| Reaction Name | Coupling Partner | Reagent Example | Catalyst/Ligand | Base |
| Suzuki Coupling | Boronic acid/ester | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₃PO₄ |
| Buchwald-Hartwig Amination | Amine | R₂NH | Pd₂(dba)₃ / Xantphos | NaOt-Bu, Cs₂CO₃ |
| Sonogashira Coupling | Terminal alkyne | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA |
| Heck Coupling | Alkene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N |
| Stille Coupling | Organostannane | Ar-SnBu₃ | Pd(PPh₃)₄ | - |
Experimental Protocol: General Procedure for Suzuki Coupling at C1
To a solution of this compound (1.0 equiv.) and an arylboronic acid (1.1-1.5 equiv.) in a solvent mixture such as toluene/ethanol/water or dioxane/water is added a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv.), and a base like sodium carbonate (2.0-3.0 equiv.). The mixture is degassed and then heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to yield the 1-aryl-3-chloro-7-fluoroisoquinoline.
Diagram: Suzuki Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Spectroscopic Data (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm) showing characteristic splitting patterns for the protons on the fluorinated benzene ring and the C4-proton. The C4-proton is expected to be a singlet. The protons on the benzene ring will show coupling to the fluorine atom. |
| ¹³C NMR | Multiple signals in the aromatic region (δ 110-160 ppm). The carbons attached to chlorine (C1 and C3) will be deshielded. The carbon attached to fluorine (C7) will show a large C-F coupling constant. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. |
| Mass Spec. | A molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). |
Applications in Drug Discovery and Materials Science
The ability to selectively functionalize this compound at two distinct positions makes it a highly valuable scaffold in:
-
Drug Discovery: The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of diverse substituents at the C1 and C3 positions can lead to the generation of large compound libraries for screening against various biological targets. The fluorine atom can enhance metabolic stability and binding affinity.
-
Materials Science: Substituted isoquinolines can exhibit interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.
Conclusion
This compound presents a promising platform for the synthesis of novel and complex molecules. Its reactivity is characterized by a pronounced preference for nucleophilic substitution and cross-coupling reactions at the C1 position. This regioselectivity, coupled with the potential to functionalize the C3 position under more forcing conditions, provides a powerful strategy for the divergent synthesis of a wide array of isoquinoline derivatives for applications in pharmaceutical and materials research. Further experimental investigation is warranted to fully elucidate the reactivity and optimize reaction conditions for this versatile building block.
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 1,3-Dichloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of derivatives from 1,3-dichloro-7-fluoroisoquinoline. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the fluorinated isoquinoline scaffold in biologically active compounds. The presence of two distinct chlorine atoms allows for selective functionalization, enabling the generation of diverse molecular libraries for drug discovery programs.
Regioselectivity in the Derivatization of this compound
The synthetic utility of this compound is largely dictated by the differential reactivity of the two chlorine atoms. The chlorine atom at the C-1 position is electronically activated by the adjacent nitrogen atom, making it more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the C-3 position. This inherent regioselectivity allows for the selective derivatization at the C-1 position under controlled reaction conditions. Subsequent functionalization at the C-3 position can be achieved under more forcing conditions, providing a pathway to di-substituted isoquinoline derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The following protocols provide general starting conditions for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the isoquinoline core and a variety of aryl or vinyl boronic acids or esters.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2 eq) | Dioxane | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2 eq) | DMF | 110 | 16 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), the palladium catalyst (see Table 1), and the ligand (if required).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the base and the anhydrous, degassed solvent.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the isoquinoline scaffold and a terminal alkyne.[1]
Table 2: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2 eq) | THF | 60 | 6 | 88 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (6) | Diisopropylamine (2 eq) | DMF | 80 | 8 | 90 |
| 3 | Propargyl alcohol | Pd₂(dba)₃ (2) | CuI (5) | K₂CO₃ (2 eq) | Acetonitrile | 70 | 12 | 82 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
In an inert atmosphere glovebox, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide co-catalyst to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne (1.5 equiv).
-
Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Caption: Sonogashira coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling the isoquinoline with a wide range of primary and secondary amines.[2][3]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5 eq) | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ (2 eq) | Dioxane | 110 | 24 | 80 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ (2 eq) | t-BuOH | 90 | 16 | 87 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried vial with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat the mixture to the specified temperature with stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Caption: Buchwald-Hartwig amination of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the isoquinoline ring, particularly at the C-1 position, allows for nucleophilic aromatic substitution (SNAr) with strong nucleophiles.
Table 4: Representative Conditions for Nucleophilic Aromatic Substitution of this compound
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | Methanol | 65 | 4 | 90 |
| 2 | Sodium thiophenoxide | DMF | 80 | 6 | 85 |
| 3 | Pyrrolidine | Dioxane | 100 | 12 | 75 |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Dissolve this compound (1.0 equiv) in the appropriate solvent in a round-bottom flask.
-
Add the nucleophile (1.5-2.0 equiv) to the solution.
-
Heat the reaction mixture to the specified temperature and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Nucleophilic aromatic substitution on this compound.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of derivatives from this compound.
Caption: General experimental workflow for synthesis and purification.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,3-Dichloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-7-fluoroisoquinoline is a key heterocyclic building block in medicinal chemistry and materials science. The differential reactivity of the two chlorine atoms, governed by the electronic effects of the isoquinoline ring system, allows for selective functionalization through nucleophilic aromatic substitution (SNAr). This document provides a detailed overview of the reactivity of this compound and protocols for its reaction with various nucleophiles.
The isoquinoline nitrogen atom activates the C1 and C3 positions towards nucleophilic attack. Theoretical and experimental evidence on related dihalo-isoquinoline and quinoline systems suggests that the chlorine atom at the C1 position is significantly more reactive than the chlorine at the C3 position. The fluorine atom at the C7 position, being on the carbocyclic ring, is generally unreactive under standard SNAr conditions. This inherent regioselectivity allows for a controlled, stepwise introduction of different nucleophiles, leading to a diverse array of substituted isoquinoline derivatives.
Regioselectivity of Nucleophilic Substitution
The primary site of nucleophilic attack on this compound is the C1 position. This is attributed to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the addition-elimination mechanism at the C1 position compared to the C3 position.
Diagram of Predicted Regioselectivity
Caption: Preferential nucleophilic substitution at the C1 position.
Data Presentation: Predicted Reaction Outcomes
The following tables summarize the expected outcomes for nucleophilic substitution reactions on this compound based on analogous reactions with related dihalo-heterocyclic compounds. The yields are estimates and will require optimization for this specific substrate.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Predicted Major Product | Estimated Yield (%) |
| Aniline | DMF | K₂CO₃ | 100-120 | 12-24 | 1-Anilino-3-chloro-7-fluoroisoquinoline | 70-90 |
| Benzylamine | Ethanol | Et₃N | Reflux | 8-16 | 1-(Benzylamino)-3-chloro-7-fluoroisoquinoline | 75-95 |
| Morpholine | Dioxane | Na₂CO₃ | 100 | 12-24 | 1-(Morpholin-4-yl)-3-chloro-7-fluoroisoquinoline | 80-95 |
| n-Butylamine | Acetonitrile | K₂CO₃ | Reflux | 6-12 | 1-(Butylamino)-3-chloro-7-fluoroisoquinoline | 70-85 |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Predicted Major Product | Estimated Yield (%) |
| Sodium Methoxide | Methanol | - | Reflux | 4-8 | 1-Methoxy-3-chloro-7-fluoroisoquinoline | 85-95 |
| Sodium Ethoxide | Ethanol | - | Reflux | 4-8 | 1-Ethoxy-3-chloro-7-fluoroisoquinoline | 80-90 |
| Phenol | DMF | K₂CO₃ | 120-140 | 18-24 | 1-Phenoxy-3-chloro-7-fluoroisoquinoline | 60-75 |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Predicted Major Product | Estimated Yield (%) |
| Sodium thiomethoxide | DMF | - | 80-100 | 2-4 | 1-(Methylthio)-3-chloro-7-fluoroisoquinoline | 90-98 |
| Thiophenol | Acetonitrile | K₂CO₃ | Reflux | 3-6 | 1-(Phenylthio)-3-chloro-7-fluoroisoquinoline | 85-95 |
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution on this compound. Note: These protocols are based on established procedures for similar substrates and should be optimized for the specific reaction, including stoichiometry, temperature, and reaction time. Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).
Diagram of a General Experimental Workflow
Caption: A typical workflow for nucleophilic substitution reactions.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), aniline (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
Attach a reflux condenser and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-anilino-3-chloro-7-fluoroisoquinoline.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
Materials:
-
This compound
-
Sodium methoxide solution in methanol
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide solution (1.2 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux.
-
Monitor the reaction by TLC (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield 1-methoxy-3-chloro-7-fluoroisoquinoline.
Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.
-
Add thiophenol (1.1 eq) to the suspension.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC (typically 3-6 hours).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield 1-(phenylthio)-3-chloro-7-fluoroisoquinoline.
Further Functionalization
The resulting 1-substituted-3-chloro-7-fluoroisoquinolines are versatile intermediates for further diversification. The remaining chlorine at the C3 position can be displaced under more forcing reaction conditions or via metal-catalyzed cross-coupling reactions, allowing for the synthesis of a wide range of 1,3-disubstituted-7-fluoroisoquinoline derivatives.
Diagram of Stepwise Functionalization
Caption: Pathway for the synthesis of disubstituted isoquinolines.
Application Notes and Protocols for Suzuki Coupling Reactions with 1,3-Dichloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely employed in the synthesis of biaryls, polyolefins, and styrenes.[3] Its mild reaction conditions and tolerance of a wide range of functional groups make it particularly valuable in medicinal chemistry for the synthesis of novel drug candidates.
The isoquinoline scaffold is a key structural motif found in numerous biologically active compounds and pharmaceuticals.[4][5][6] The targeted functionalization of substituted isoquinolines, such as 1,3-Dichloro-7-fluoroisoquinoline, via Suzuki coupling allows for the creation of diverse molecular architectures for screening in drug discovery programs. The presence of multiple halogen substituents on the isoquinoline core offers the potential for selective, sequential cross-coupling reactions, further expanding the accessible chemical space. While specific literature on this compound is limited, the principles of Suzuki coupling on di- and tri-halo heterocycles can be applied to predict and optimize reaction outcomes.[7][8] Studies on similar substrates, such as 1,3-dichloro-6-bromoisoquinoline, have shown that the C1 position is often more reactive towards Suzuki coupling.[7][8]
Reaction Principle
The Suzuki-Miyaura coupling reaction follows a well-defined catalytic cycle involving a palladium catalyst.[9][10] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (this compound), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[11]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki coupling of chloro-heteroaromatic compounds, which can be adapted for this compound.
Table 1: Typical Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None | 1 - 5 | Often used directly. |
| Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | 0.5 - 5 | Requires a phosphine ligand. |
| Pd(OAc)₂ | SPhos, P(o-tol)₃ | 1 - 10 | A common and versatile precursor. |
| PdCl₂(PPh₃)₂ | None | 1 - 5 | Air-stable and easy to handle.[12] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) |
| K₂CO₃ | 2 - 3 | 1,4-Dioxane / H₂O | 80 - 120 |
| Cs₂CO₃ | 2 - 3 | Toluene, DMF | 80 - 110 |
| K₃PO₄ | 2 - 3 | THF, Toluene | 65 - 100 |
| Na₂CO₃ | 2 - 3 | DME / H₂O | 80 - 100 |
Table 3: Representative Reaction Parameters for Chloro-heteroarenes
| Aryl Halide (1 equiv.) | Boronic Acid (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dichloroquinoxaline | Phenylboronic acid (1.3) | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 85 |
| (S)-3-(1-aminoethyl)-8-chloroisoquinolin-1(2H)-one | Pyrimidinyl boronic acid (1.2) | PdCl₂(PPh₃)₂ (0.5-5) / SPhos (1.5-15) | K₂CO₃ (1.3) | THF / H₂O | 65 | 12 | 40-98[12] |
| 5,7-Dibromoquinoline | Arylboronic acid (1.1) | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene / H₂O | 100 | 16 | 70-95 |
Experimental Protocols
The following is a general protocol for the selective Suzuki coupling at the more reactive C1 position of this compound with an arylboronic acid. This protocol is based on established methods for similar substrates and should be optimized for specific boronic acids.[1][13]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Caption: General workflow for Suzuki coupling reactions.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Degassing: Sparge the resulting mixture with the inert gas for 15-30 minutes to thoroughly remove any dissolved oxygen.
-
Catalyst Addition: To the stirring mixture, add the palladium catalyst (0.5-5 mol%). The mixture may change color upon addition of the catalyst.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
-
Purification:
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[1]
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]
Concluding Remarks
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the functionalization of this compound. By carefully selecting the catalyst, base, and solvent system, it is possible to achieve selective coupling at the C1 position, providing access to a wide range of novel isoquinoline derivatives. The protocols and data presented herein serve as a starting point for the development of robust and efficient synthetic routes to these valuable compounds for application in drug discovery and materials science. Further optimization of reaction conditions may be necessary for specific substrates to maximize yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Buchwald-Hartwig Amination of 1,3-Dichloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis, particularly within drug discovery and development.[1][2] This reaction facilitates the formation of carbon-nitrogen (C-N) bonds, a critical linkage in a vast array of pharmaceuticals and biologically active compounds.[3][4] The isoquinoline scaffold is a prominent feature in many such molecules, and the ability to selectively introduce amino groups onto this heterocyclic system is of significant interest.[5][6] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 1,3-dichloro-7-fluoroisoquinoline, a substrate with potential for the synthesis of novel pharmaceutical intermediates.
The reaction's broad substrate scope and tolerance for various functional groups have made it a preferred method over traditional C-N bond-forming reactions, which often require harsh conditions and have limited applicability.[1] The successful application of the Buchwald-Hartwig amination to heteroaryl halides has further expanded its utility in medicinal chemistry.[3]
Reaction Principle and Selectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The generally accepted mechanism involves:
-
Oxidative addition: The aryl halide (this compound) adds to the Pd(0) catalyst.
-
Amine coordination and deprotonation: The amine coordinates to the palladium center, and the base facilitates the removal of a proton to form a palladium-amido complex.
-
Reductive elimination: The desired amino-isoquinoline product is formed, and the Pd(0) catalyst is regenerated.[1][7][8]
For a di-substituted substrate like this compound, regioselectivity is a key consideration. The relative reactivity of the C-Cl bonds can be influenced by steric and electronic factors. In many palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[9] While both positions are chlorinated, subtle differences in the electronic environment of the C1 and C3 positions may allow for selective mono-amination under carefully controlled conditions. Optimization of the catalyst, ligand, base, and temperature will be crucial to achieve the desired selectivity.
Data Presentation: Typical Reaction Parameters for Heteroaryl Chlorides
The following table summarizes common starting conditions for the Buchwald-Hartwig amination of heteroaryl chlorides. These parameters can serve as a foundation for the optimization of the reaction with this compound.
| Parameter | Common Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Sterically hindered biaryl phosphine ligands are often effective for coupling aryl chlorides.[3] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are typically required. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential for catalyst stability and activity. |
| Temperature | 80-120 °C | Higher temperatures are often necessary for the activation of aryl chlorides. |
| Amine | Primary and secondary alkyl or aryl amines | The nature of the amine can influence the optimal reaction conditions. |
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Note: This is a generalized protocol and may require optimization for specific amines and desired selectivity (mono- vs. di-amination). All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous toluene (or other suitable solvent)
-
Deuterated solvent for NMR analysis
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (N₂ or Ar)
-
Syringes and needles
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the phosphine ligand (e.g., XPhos, 0.02-0.10 equiv), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv).
-
Add the base (e.g., NaOtBu, 1.2-2.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the amine (1.1-1.5 equiv) via syringe if it is a liquid. If the amine is a solid, it can be added with the other solid reagents.
-
Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired amino-isoquinoline product(s).
-
-
Characterization:
-
Characterize the purified product(s) by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity.
-
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low Conversion: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst/ligand loading. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.
-
Side Reactions: The formation of hydrodehalogenation byproducts can sometimes be observed. This may be mitigated by adjusting the ligand, base, or temperature.
-
Regioselectivity: To control the position of amination (C1 vs. C3), a thorough screening of reaction conditions is necessary. Lower temperatures and bulkier ligands may favor selectivity. A step-wise approach, isolating the mono-aminated product before attempting a second amination, may be required for the synthesis of di-substituted products.
By leveraging the principles and protocols outlined in this document, researchers can effectively approach the Buchwald-Hartwig amination of this compound to generate novel and potentially valuable molecules for drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 1,3-Dichloro-7-fluoroisoquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors. The strategic placement of halogen atoms, such as chlorine and fluorine, can significantly influence the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profile. 1,3-Dichloro-7-fluoroisoquinoline is a synthetic heterocyclic compound that holds potential as a versatile building block for the development of novel therapeutic agents. The dichloro substitution at positions 1 and 3 provides reactive handles for further chemical modification, while the fluorine atom at position 7 can enhance metabolic stability and target engagement.
This document provides detailed application notes and protocols for the potential use of this compound in medicinal chemistry, with a focus on its application as a scaffold for kinase inhibitors. The information presented herein is based on the known biological activities of structurally related chloro- and fluoro-isoquinoline derivatives and provides a framework for the investigation of novel compounds derived from this scaffold.
Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. It is intended to serve as a guide for researchers and should be validated through experimental studies.
Predicted Biological Activity: Kinase Inhibition
Based on the prevalence of the isoquinoline core in known kinase inhibitors, it is hypothesized that derivatives of this compound may exhibit inhibitory activity against various protein kinases implicated in cancer and other diseases. The following table presents hypothetical inhibitory activity data for a representative derivative, "Compound-X," where the chlorine atoms have been substituted to introduce desirable pharmacophoric features.
Quantitative Data: Hypothetical Inhibitory Profile of a Compound-X
Table 1: Hypothetical Kinase Inhibition Profile of Compound-X
| Kinase Target | IC50 (nM) | Assay Type |
| EGFR | 25 | Biochemical |
| VEGFR2 | 40 | Biochemical |
| SRC | 150 | Biochemical |
| ABL | >1000 | Biochemical |
Table 2: Hypothetical Cellular Anti-proliferative Activity of Compound-X
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung | 0.5 |
| HCT116 | Colorectal | 1.2 |
| MCF7 | Breast | 2.5 |
| Normal Fibroblasts | Non-cancerous | >50 |
Experimental Protocols
Synthesis of this compound Derivatives
The 1- and 3-chloro positions on the isoquinoline ring are susceptible to nucleophilic substitution, providing a versatile platform for the synthesis of diverse derivatives. A general synthetic strategy is outlined below.
Workflow for Synthesis of 1,3-Disubstituted-7-fluoroisoquinoline Derivatives
Caption: Synthetic workflow for derivatization.
Protocol: Synthesis of a 1-Amino-3-aryl-7-fluoroisoquinoline Derivative
-
Step 1: Nucleophilic Aromatic Substitution.
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1-amino-3-chloro-7-fluoroisoquinoline intermediate.
-
-
Step 2: Suzuki Coupling.
-
In a reaction vessel, combine the 1-amino-3-chloro-7-fluoroisoquinoline intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a mixture of toluene and water (e.g., 4:1) and degas the mixture with nitrogen or argon.
-
Heat the reaction to reflux (approximately 100-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the final 1-amino-3-aryl-7-fluoroisoquinoline derivative.
-
In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a kinase inhibition assay.
Protocol: Luminescence-Based Kinase Assay
-
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., Compound-X)
-
Kinase assay buffer
-
Luminescence-based ADP detection kit
-
White opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of the test compound in 100% DMSO.
-
In the wells of a microplate, add the diluted test compound or DMSO as a control.
-
Add the kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. The signal is proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.[1][2]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for an MTT cell viability assay.
Protocol: MTT Assay
-
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include wells with untreated cells and vehicle (e.g., DMSO) controls.
-
Incubate the plate for 72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[1][2]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting the percent viability against the log of the compound concentration.
-
Signaling Pathways
Derivatives of this compound, acting as kinase inhibitors, would likely target key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target for isoquinoline-based inhibitors is the Receptor Tyrosine Kinase (RTK) family, which includes EGFR and VEGFR.
Simplified EGFR/VEGFR Signaling Pathway
Caption: Inhibition of EGFR/VEGFR pathways.
Conclusion
This compound represents a promising scaffold for the development of novel kinase inhibitors and other therapeutic agents. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. The protocols and illustrative data provided in this document offer a comprehensive guide for researchers to explore the therapeutic potential of derivatives based on this core structure. Further investigation is warranted to synthesize and evaluate novel compounds to validate their biological activity and establish structure-activity relationships.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 1,3-Dichloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are of significant interest in the development of kinase inhibitors, which are crucial in targeted cancer therapy. Kinases are a large family of enzymes that play a key role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that target specific kinases has revolutionized cancer treatment.
1,3-Dichloro-7-fluoroisoquinoline is a versatile starting material for the synthesis of novel kinase inhibitors. The two chlorine atoms at the 1 and 3 positions offer sites for sequential and selective functionalization, typically through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. The fluorine atom at the 7-position can enhance binding affinity to the target kinase and improve pharmacokinetic properties. While specific, publicly available examples of kinase inhibitors synthesized directly from this compound are limited, the principles of its reactivity can be inferred from related dichloro-heterocyclic compounds.
This document provides detailed application notes and representative protocols for the synthesis of kinase inhibitors using this compound as a key building block.
Synthetic Strategies
The primary synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The C1 position is generally more susceptible to nucleophilic attack than the C3 position. This allows for a stepwise functionalization strategy.
Key Reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be displaced by various nucleophiles, most commonly amines, to introduce side chains that can interact with the kinase active site. By controlling reaction conditions (e.g., temperature, stoichiometry), selective substitution at the C1 position can be achieved.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties at the chloro-positions. This is a powerful method for building molecular complexity.[1][2][3]
-
Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, providing an alternative to classical SNAr for the introduction of amino groups.[4]
A general synthetic workflow is depicted below.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
The following are representative protocols adapted from methodologies for structurally similar dichloro-heterocyclic compounds. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Selective Monosubstitution via Nucleophilic Aromatic Substitution
This protocol describes the selective reaction of an amine at the C1 position of this compound.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., 4-methoxyaniline)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in NMP (5 mL), add the desired amine (1.1 mmol) and DIPEA (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-amino-3-chloro-7-fluoroisoquinoline derivative.
Protocol 2: Disubstitution via Suzuki-Miyaura Coupling
This protocol outlines the coupling of a boronic acid at the remaining chloro-position of a monosubstituted isoquinoline derivative.
Materials:
-
1-Amino-3-chloro-7-fluoroisoquinoline derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, combine the 1-amino-3-chloro-7-fluoroisoquinoline derivative (1.0 mmol), the boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final kinase inhibitor.
Quantitative Data
Table 1: In Vitro Cytotoxicity of Representative Chloroquinoline Derivatives [5][6]
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| Compound A | A549 (Lung) | 44.34 |
| Compound B | HeLa (Cervical) | 30.92 |
| Compound C | Lovo (Colon) | 28.82 |
| Compound D | MCF-7 (Breast) | 7.54 |
Table 2: In Vitro Kinase Inhibitory Activity of Representative Fluoro-isoquinoline Analogs [7]
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Analog 1 | Topoisomerase II | - |
| Analog 2 | FLT3 | 3 |
| Analog 3 | JAK2 | 523 |
| Analog 4 | cMET | 239 |
Targeted Signaling Pathways
Kinase inhibitors derived from isoquinoline scaffolds often target key signaling pathways implicated in cancer cell growth, proliferation, and survival. A common target is the Receptor Tyrosine Kinase (RTK) family and their downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.
Caption: A simplified RTK signaling pathway and a potential point of inhibition.
Conclusion
This compound represents a promising, albeit underexplored, starting material for the synthesis of novel kinase inhibitors. Its chemical reactivity allows for the introduction of diverse functionalities at the 1 and 3 positions, enabling the fine-tuning of pharmacological properties. The protocols and data presented herein, based on closely related chemical scaffolds, provide a solid foundation for researchers to explore the potential of this building block in the development of targeted cancer therapies. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions with 1,3-Dichloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for key synthetic transformations involving 1,3-dichloro-7-fluoroisoquinoline. Given the limited specific literature for this exact substrate, the following protocols are based on well-established methodologies for structurally related chloro-substituted nitrogen heterocycles. These reactions leverage the reactivity of the chloro substituents for carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation, pivotal transformations in medicinal chemistry and materials science.
Compound Profile: this compound
This compound is a halogenated heterocyclic compound. The presence of two chlorine atoms at positions 1 and 3, activated by the ring nitrogen, makes it a versatile building block for further functionalization. The chlorine at the 1-position is generally more susceptible to nucleophilic attack than the chlorine at the 3-position.
| Property | Value | Reference |
| CAS Number | 941294-25-3 | [1] |
| Molecular Formula | C₉H₄Cl₂FN | [1] |
| Molecular Weight | 216.04 g/mol | [1] |
| Purity | ≥97% | [1] |
| Appearance | Not specified (typically off-white to yellow solid) | |
| Storage | 4°C | [1] |
I. Nucleophilic Aromatic Substitution (SNAr) with Amines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of amino-substituted isoquinolines. The electron-deficient nature of the isoquinoline ring, further enhanced by the chloro- and fluoro-substituents, facilitates the displacement of the chloride, particularly at the C1 position, by amine nucleophiles.[2][3][4]
Experimental Protocol: Selective Mono-amination at the C1 Position
Objective: To synthesize 1-amino-3-chloro-7-fluoroisoquinoline derivatives via a selective SNAr reaction.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 - 3.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)
-
Round-bottom flask or sealed reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq), the desired amine (1.2 eq), and the base (2.5 eq).
-
Add the chosen solvent (e.g., DMF, Dioxane) to the flask. The typical concentration is 0.1-0.5 M.
-
Flush the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-amino-3-chloro-7-fluoroisoquinoline derivative.
Quantitative Data Summary (Expected)
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100-120 | 60-95[2] |
| Aniline | Et₃N | Dioxane | 100 | 60-90[2] |
| Piperidine | DIPEA | Ethanol | 80-100 | 65-95 |
| Benzylamine | K₂CO₃ | DMF | 100 | 70-90 |
Note: Yields are estimated based on typical SNAr reactions on similar chloro-heterocyclic substrates and will require optimization.
II. Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[5][6] For this compound, regioselective coupling can be achieved by carefully selecting the catalyst, ligand, and reaction conditions. The C1 position is generally more reactive in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 1-aryl-3-chloro-7-fluoroisoquinoline derivatives.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.02 - 0.05 eq)[2]
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (0.04 - 0.10 eq)[7]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)[2]
-
Anhydrous, degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Schlenk flask or sealed reaction vessel
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.3 eq), the palladium catalyst (0.05 eq), the phosphine ligand (0.10 eq), and the base (2.5 eq).
-
Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., Toluene and water in a 4:1 ratio).
-
Heat the reaction mixture to a temperature between 80 °C and 110 °C with vigorous stirring.[2][6]
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-3-chloro-7-fluoroisoquinoline.
Quantitative Data Summary (Expected)
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 70-95[6] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Dioxane/H₂O | 100 | 65-90[5] |
| 3-Pyridylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 60-85 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 60-88[6] |
Note: Yields are estimated based on typical Suzuki couplings on similar chloro-heterocyclic substrates and will require optimization.
III. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful alternative to SNAr for forming C-N bonds, often succeeding where SNAr fails and offering a broader substrate scope.[8][9] This palladium-catalyzed reaction couples aryl halides with amines and is a cornerstone of modern synthetic chemistry.[10]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 1-amino-3-chloro-7-fluoroisoquinoline derivatives via palladium-catalyzed cross-coupling.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (2-10 mol%)[11]
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5 - 2.5 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or glovebox
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In an inert atmosphere glovebox or a Schlenk tube, charge the reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 2.0 eq).
-
Add this compound (1.0 eq).
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Finally, add the amine (1.3 eq) to the stirring suspension.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired amino-isoquinoline.
Quantitative Data Summary (Expected)
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 70-95[12] |
| Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | 65-90[8] |
| Cyclohexylamine | Pd₂(dba)₃ / RuPhos | LHMDS | Toluene | 90 | 75-98[11] |
| N-Methylaniline | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | 60-85 |
Note: Yields are estimated based on typical Buchwald-Hartwig aminations on similar chloro-heterocyclic substrates and will require optimization.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. research.rug.nl [research.rug.nl]
- 11. rsc.org [rsc.org]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for 1,3-dichloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1,3-dichloro-7-fluoroisoquinoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The unique substitution pattern of this molecule, featuring a fluorine atom and two chlorine atoms on the isoquinoline scaffold, makes it an attractive building block for the development of novel therapeutic agents. Isoquinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process commencing with the commercially available 4-fluorophenylacetic acid. The proposed synthetic route involves the formation of an intermediate isoquinolinedione, followed by a chlorination step.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of N-(2-(4-fluorophenyl)acetyl)acetamide
This initial step involves the acylation of 4-fluorophenylacetic acid with acetamide.
Protocol:
-
In a round-bottom flask, combine 4-fluorophenylacetic acid (1.0 eq) and acetamide (1.2 eq).
-
Add acetic anhydride (2.0 eq) to the mixture.
-
Heat the reaction mixture at reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield N-(2-(4-fluorophenyl)acetyl)acetamide.
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |
| 4-Fluorophenylacetic acid | 1.0 | 154.14 |
| Acetamide | 1.2 | 59.07 |
| Acetic Anhydride | 2.0 | 102.09 |
Step 2: Synthesis of 7-Fluoro-3,4-dihydroisoquinoline-1(2H)-one
This step involves the cyclization of the N-acyl derivative to form the dihydroisoquinolinone ring system.
Protocol:
-
To a flask containing polyphosphoric acid (PPA) (10 times the weight of the starting material), add N-(2-(4-fluorophenyl)acetyl)acetamide (1.0 eq).
-
Heat the mixture with stirring at 100-120 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with a saturated sodium bicarbonate solution and then with water.
-
Dry the solid under vacuum to obtain 7-fluoro-3,4-dihydroisoquinoline-1(2H)-one.
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |
| N-(2-(4-fluorophenyl)acetyl)acetamide | 1.0 | 195.19 |
| Polyphosphoric acid | - | - |
Step 3: Synthesis of 7-Fluoro-1,3(2H,4H)-isoquinolinedione
This step involves the oxidation of the dihydroisoquinolinone to the corresponding dione.
Protocol:
-
Dissolve 7-fluoro-3,4-dihydroisoquinoline-1(2H)-one (1.0 eq) in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, for example, selenium dioxide (1.1 eq), to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove any inorganic solids.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield 7-fluoro-1,3(2H,4H)-isoquinolinedione.
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |
| 7-Fluoro-3,4-dihydroisoquinoline-1(2H)-one | 1.0 | 165.16 |
| Selenium Dioxide | 1.1 | 110.97 |
Step 4: Synthesis of this compound
The final step is the chlorination of the isoquinolinedione to the target molecule.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 7-fluoro-1,3(2H,4H)-isoquinolinedione (1.0 eq).
-
Add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask.
-
A catalytic amount of an organic base like N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the reaction mixture at reflux (around 110 °C) for 4-8 hours. The reaction should be monitored by TLC.[5][6][7]
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a dilute sodium bicarbonate solution until neutral.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford pure this compound.
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |
| 7-Fluoro-1,3(2H,4H)-isoquinolinedione | 1.0 | 179.14 |
| Phosphorus Oxychloride (POCl₃) | 5.0 - 10.0 | 153.33 |
| N,N-Dimethylaniline (catalyst) | catalytic | 121.18 |
Application Notes
Halogenated isoquinolines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The introduction of fluorine and chlorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of the parent isoquinoline scaffold.
Potential Therapeutic Applications:
-
Anticancer Agents: Quinoline and isoquinoline derivatives have been extensively studied as potential antitumor agents.[4] The halogen substituents can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved anticancer activity.
-
Antimicrobial Agents: The isoquinoline core is present in many natural and synthetic compounds with antimicrobial properties. Halogenation can be a key strategy to enhance the potency against various bacterial and fungal strains.
-
Kinase Inhibitors: The isoquinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy. The specific substitution pattern of this compound could allow for targeted interactions with the ATP-binding site of various kinases.
-
CNS-active Agents: Isoquinoline derivatives have also shown activity in the central nervous system. Further derivatization of the title compound could lead to the discovery of novel agents for neurological disorders.
Logical Workflow for Synthesis and Screening
The following diagram illustrates a logical workflow for the synthesis and preliminary screening of this compound and its derivatives for drug discovery purposes.
Caption: A logical workflow for the synthesis and screening of novel isoquinoline derivatives.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 7. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
Application Notes: Synthesis of Bioactive Molecules Using 1,3-Dichloro-7-fluoroisoquinoline
Introduction
1,3-Dichloro-7-fluoroisoquinoline is a key starting material for the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the presence of two reactive chlorine atoms at the 1 and 3 positions, along with a fluorine atom at the 7 position, allows for selective functionalization and the generation of diverse chemical libraries for drug discovery. The fluorine substitution can enhance metabolic stability and binding affinity of the final compounds.
This document provides detailed protocols for the synthesis of a potential kinase inhibitor intermediate from this compound, based on methodologies adaptable from public domain data, including patent literature. The primary transformation highlighted is a nucleophilic aromatic substitution (SNAr) reaction, a common strategy for functionalizing halo-heteroaromatic compounds.
Key Synthetic Strategies
The reactivity of the two chlorine atoms in this compound is differential. The C1 position is generally more susceptible to nucleophilic attack than the C3 position, allowing for regioselective substitution. This differential reactivity is crucial for the stepwise introduction of different functionalities. Common synthetic routes involving this scaffold include:
-
Nucleophilic Aromatic Substitution (SNAr): Reactions with amines, phenols, and other nucleophiles to displace one or both chlorine atoms.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: To form C-C bonds by reacting with boronic acids.
-
Buchwald-Hartwig Amination: To form C-N bonds with a wide range of amines.
-
These reactions enable the construction of complex molecules with potential therapeutic applications, such as inhibitors of p38 MAP kinase, which are implicated in inflammatory diseases.
Data Presentation
The following table summarizes representative data for the synthesis of substituted isoquinoline derivatives, illustrating typical reaction yields and the biological activity of the resulting class of compounds. The data is compiled based on analogous reactions found in the scientific literature and patent documents for kinase inhibitors.
| Entry | Starting Material | Reagent | Product | Yield (%) | Biological Target | Representative IC50 (nM) |
| 1 | This compound | 2-Amino-4-methylphenol | 2-((1-chloro-7-fluoroisoquinolin-3-yl)amino)-4-methylphenol | ~75-85 | p38 MAP Kinase | 5-50 |
| 2 | 1-Chloro-7-fluoro-3-(substituted-amino)isoquinoline | Phenylboronic acid | 1-Phenyl-7-fluoro-3-(substituted-amino)isoquinoline | ~60-90 | Various Kinases | 10-100 |
| 3 | This compound | 4-Methoxyaniline | 1-Chloro-7-fluoro-N-(4-methoxyphenyl)isoquinolin-3-amine | ~80-95 | Various Kinases | 15-150 |
Experimental Protocols
Protocol 1: Synthesis of 2-((1-chloro-7-fluoroisoquinolin-3-yl)amino)-4-methylphenol
This protocol describes the nucleophilic aromatic substitution reaction between this compound and 2-amino-4-methylphenol to produce a key intermediate for kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
2-Amino-4-methylphenol (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction flask, add this compound (1.0 eq) and 2-amino-4-methylphenol (1.1 eq).
-
Add anhydrous potassium carbonate (2.0 eq) to the flask.
-
Under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M.
-
Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product, 2-((1-chloro-7-fluoroisoquinolin-3-yl)amino)-4-methylphenol.
Mandatory Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to a bioactive kinase inhibitor.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Diagram 3: p38 MAP Kinase Signaling Pathway
Caption: Inhibition of the p38 MAPK signaling pathway.
1,3-Dichloro-7-fluoroisoquinoline: A Versatile Intermediate for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-7-fluoroisoquinoline is a halogenated heterocyclic compound that serves as a valuable and versatile intermediate in the synthesis of a wide array of biologically active molecules. The presence of two reactive chlorine atoms at positions 1 and 3, which exhibit differential reactivity, coupled with a fluorine atom at position 7, makes this scaffold an attractive starting point for the development of novel pharmaceutical agents. The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates targeting a range of diseases, including cancer and neurological disorders. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 941294-25-3 | [1][2] |
| Molecular Formula | C₉H₄Cl₂FN | [1][2] |
| Molecular Weight | 216.04 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | ≥97% | [1] |
| Storage | 4°C | [1] |
Applications in Pharmaceutical Synthesis
The differential reactivity of the chlorine atoms at the C1 and C3 positions of the isoquinoline ring is a key feature that allows for selective and sequential functionalization. Typically, the C1 position is more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions than the C3 position. This chemoselectivity enables the stepwise introduction of various substituents, leading to the creation of diverse molecular libraries for drug discovery.
Common synthetic transformations involving this compound include:
-
Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds, allowing the introduction of aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the incorporation of a wide range of primary and secondary amines.
-
Nucleophilic Aromatic Substitution (SNA_r): Direct displacement of the chloro groups by various nucleophiles.
These reactions are foundational in medicinal chemistry for building molecular complexity and exploring structure-activity relationships (SAR).
Experimental Protocols
The following protocols provide detailed methodologies for the sequential functionalization of this compound, which are crucial steps in the synthesis of advanced pharmaceutical intermediates.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C1 Position
This protocol describes the selective palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid to the C1 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1-aryl-3-chloro-7-fluoroisoquinoline.
Quantitative Data (Representative):
| Reactant | Product | Yield (%) |
| This compound | 1-(4-Methoxyphenyl)-3-chloro-7-fluoroisoquinoline | 85-95 |
Protocol 2: Buchwald-Hartwig Amination at the C3 Position
This protocol outlines the subsequent amination of the C3 position of the 1-aryl-3-chloro-7-fluoroisoquinoline intermediate.
Materials:
-
1-Aryl-3-chloro-7-fluoroisoquinoline (from Protocol 1)
-
Primary or secondary amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add 1-aryl-3-chloro-7-fluoroisoquinoline (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction vessel.
-
Add the amine (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final 1-aryl-3-amino-7-fluoroisoquinoline derivative.
Quantitative Data (Representative):
| Reactant | Product | Yield (%) |
| 1-(4-Methoxyphenyl)-3-chloro-7-fluoroisoquinoline | 1-(4-Methoxyphenyl)-3-morpholino-7-fluoroisoquinoline | 75-85 |
Visualizing the Synthetic Pathway
The sequential functionalization of this compound can be represented as a clear workflow.
Caption: Sequential functionalization workflow.
Signaling Pathway Context: Kinase Inhibition
Many isoquinoline derivatives function as kinase inhibitors by competing with ATP for binding to the kinase domain of the enzyme. This inhibition blocks downstream signaling pathways that are often dysregulated in diseases like cancer. The 1,3-disubstituted-7-fluoroisoquinoline scaffold can be elaborated to target the ATP-binding site of various kinases.
Caption: Kinase inhibition signaling pathway.
Conclusion
This compound is a highly valuable building block for the synthesis of complex, polysubstituted isoquinoline derivatives with significant potential in pharmaceutical research and development. The well-defined chemoselectivity of its two chlorine atoms allows for controlled, sequential introduction of diverse functionalities through robust and widely-used cross-coupling methodologies. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemical space accessible from this versatile intermediate in the quest for novel therapeutics.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,3-Dichloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 1,3-dichloro-7-fluoroisoquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science, and its selective functionalization is key to the synthesis of novel compounds with potential therapeutic and electronic applications.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For dihalogenated heterocycles like this compound, the regioselectivity of these reactions is a critical aspect. Generally, the chlorine atom at the C1 position is more susceptible to oxidative addition to the palladium catalyst due to the electron-withdrawing effect of the adjacent nitrogen atom. However, the choice of catalyst, ligand, and reaction conditions can influence this selectivity, enabling the targeted functionalization of either the C1 or C3 position. This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a foundation for the selective synthesis of a wide range of 1,3-disubstituted-7-fluoroisoquinoline derivatives.
Regioselectivity in Cross-Coupling Reactions
The inherent reactivity of this compound favors cross-coupling at the C1 position. This is attributed to the electronic influence of the nitrogen atom, which makes the C1-Cl bond more polarized and thus more susceptible to oxidative addition by a palladium(0) catalyst. However, the judicious selection of ligands can alter this preference. Bulky, electron-rich phosphine ligands can sometimes promote reaction at the less reactive C3 position by sterically hindering the approach to the C1 position. Sequential cross-coupling is also a viable strategy, where the more reactive C1 position is functionalized first, followed by a second coupling at the C3 position under potentially more forcing conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[2] For this compound, this reaction can be controlled to selectively introduce an aryl or vinyl group at the C1 position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound (C1-Selective)
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 eq) | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2 eq) | Toluene | 110 | 12 | 88 |
| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2 eq) | DME/H₂O (3:1) | 90 | 16 | 78 |
Note: The data in this table is illustrative and based on typical conditions for similar substrates. Actual yields may vary depending on the specific boronic acid and reaction optimization.
Experimental Protocol: C1-Selective Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the ligand (if applicable).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base and the degassed solvent.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3-chloro-7-fluoroisoquinoline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of amino-substituted isoquinolines.[3][4] Similar to the Suzuki-Miyaura coupling, the C1 position is generally more reactive. However, with a suitable choice of catalyst and ligand, amination at the C3 position of a 1-substituted-3-chloroisoquinoline can be achieved. There is precedence for the Buchwald-Hartwig reaction at the C3 position of a 3-chloroisoquinoline derivative, suggesting that sequential functionalization is a viable strategy.[5]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound (C1-Selective)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (5) | NaOtBu (1.5 eq) | Toluene | 100 | 16 | 90 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ (2 eq) | 1,4-Dioxane | 110 | 18 | 82 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2 eq) | t-BuOH | 90 | 12 | 88 |
| 4 | Ammonia (as LHMDS) | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (2 eq) | THF | 70 | 24 | 75 |
Note: The data in this table is illustrative and based on typical conditions for similar substrates. Actual yields may vary depending on the specific amine and reaction optimization.
Experimental Protocol: C1-Selective Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat with vigorous stirring for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography to yield the 1-amino-3-chloro-7-fluoroisoquinoline.[6]
Sonogashira Coupling
The Sonogashira coupling reaction is an effective method for forming a C-C bond between a terminal alkyne and an aryl halide, leading to the synthesis of substituted alkynes.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. For this compound, selective alkynylation at the C1 position can be readily achieved.
Table 3: Representative Conditions for Sonogashira Coupling of this compound (C1-Selective)
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 50 | 8 | 89 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / SPhos (4) | - (copper-free) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 80 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (5) | i-Pr₂NEt | Acetonitrile | 80 | 10 | 85 |
Note: The data in this table is illustrative and based on typical conditions for similar substrates. Actual yields may vary depending on the specific alkyne and reaction optimization.
Experimental Protocol: C1-Selective Sonogashira Coupling
-
To a degassed solution of this compound (1.0 mmol) in the appropriate solvent, add the terminal alkyne (1.2 mmol), the palladium catalyst, the copper(I) co-catalyst (if used), and the base.
-
Stir the reaction mixture under an inert atmosphere at the specified temperature for the required duration.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 1-alkynyl-3-chloro-7-fluoroisoquinoline.[8]
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a versatile platform for the synthesis of a diverse array of substituted isoquinolines. By carefully selecting the reaction conditions, including the catalyst, ligand, and base, a high degree of regioselectivity can be achieved, enabling the targeted functionalization of either the C1 or C3 position. The protocols outlined in these application notes provide a solid starting point for researchers in drug discovery and materials science to explore the chemical space around this valuable heterocyclic scaffold. Further optimization for specific substrates is encouraged to achieve maximum yields and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction | CoLab [colab.ws]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Pyrrolidinyl-oxy-isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a novel pyrrolidinyl-oxy-isoquinoline derivative, specifically targeting the substitution of 1,3-dichloro-7-fluoroisoquinoline with (R)-3-hydroxypyrrolidine. This class of compounds holds significant potential in medicinal chemistry and drug discovery due to the established biological activities of both the isoquinoline and pyrrolidine scaffolds.[1] The described synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone method for the functionalization of halogenated heterocycles.[2][3][4][5] The protocol herein outlines the reaction setup, monitoring, work-up, purification, and characterization of the target compound.
Introduction
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Similarly, the pyrrolidine ring is a key structural motif in numerous natural products and synthetic drugs. The combination of these two pharmacophores into a single molecular entity is a promising strategy for the development of new therapeutic agents.
The synthesis of alkoxy-substituted isoquinolines can be effectively achieved through the nucleophilic aromatic substitution of a corresponding chloro-isoquinoline precursor. In this application note, we detail a method for the synthesis of (R)-1-(3-pyrrolidinyloxy)-3-chloro-7-fluoroisoquinoline from this compound and (R)-3-hydroxypyrrolidine. The chlorine atom at the C1 position of the isoquinoline ring is anticipated to be more susceptible to nucleophilic attack than the chlorine at the C3 position.
Reaction Scheme
A schematic representation of the synthesis of (R)-1-(3-pyrrolidinyloxy)-3-chloro-7-fluoroisoquinoline.
Experimental Protocol
Materials:
-
(R)-3-Hydroxypyrrolidine (MW: 87.12 g/mol )
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Ice bath
-
Heating mantle with temperature controller
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (R)-3-hydroxypyrrolidine (1.2 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at this temperature for 30 minutes.
-
Nucleophilic Substitution: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (R)-1-(3-pyrrolidinyloxy)-3-chloro-7-fluoroisoquinoline.
Data Presentation
| Parameter | Value |
| Reactant Quantities | |
| This compound | 1.0 g (4.63 mmol) |
| (R)-3-Hydroxypyrrolidine | 0.48 g (5.56 mmol) |
| Sodium Hydride (60%) | 0.22 g (5.56 mmol) |
| Product | |
| Yield | ~75-85% (hypothetical) |
| Appearance | Off-white to pale yellow solid (hypothetical) |
| Analytical Data | (Hypothetical) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-7.2 (m, 3H, Ar-H), 5.5 (m, 1H, O-CH), 3.8-3.5 (m, 4H, CH₂-N-CH₂), 2.3-2.1 (m, 2H, CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.2, 150.1, 145.3, 130.5, 125.4, 120.8, 115.6, 112.9, 75.3, 55.1, 45.8, 32.4 |
| Mass Spec (ESI) | m/z 267.06 [M+H]⁺ |
Visualizations
Signaling Pathway/Reaction Mechanism
References
- 1. Synthesis of 1-acylisoquinolines from isoquinoline, alcohols, and CCl4 catalyzed by iron complexes | Semantic Scholar [semanticscholar.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 941294-25-3 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Dichloro-7-fluoroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,3-Dichloro-7-fluoroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound to achieve high purity (typically ≥97%) are flash column chromatography and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity level.
Q2: What are the likely impurities encountered during the synthesis of this compound?
A2: Common impurities may include unreacted starting materials, partially chlorinated intermediates, isomers, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR).
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For chlorinated aromatic compounds, solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes can be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compound from Impurities | Incorrect mobile phase polarity. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common starting point for chlorinated heterocycles is a mixture of hexanes and ethyl acetate. Gradually increase the polarity by increasing the percentage of ethyl acetate. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. | |
| Column channeling. | Ensure the silica gel is packed uniformly. Dry packing followed by careful wetting with the mobile phase can prevent channeling. | |
| Compound is Insoluble in the Mobile Phase | Inappropriate solvent system. | While the mobile phase is for elution, the sample is often loaded dissolved in a stronger, more polar solvent (like dichloromethane) and adsorbed onto a small amount of silica gel before loading. |
| No Compound Eluting from the Column | Compound is too polar and strongly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase. If the compound still does not elute with 100% ethyl acetate, a small percentage of methanol can be added. |
| Compound has degraded on the silica gel. | Some sensitive compounds can degrade on acidic silica gel. Consider using neutral or deactivated silica gel. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| No Crystal Formation Upon Cooling | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature, then place it in an ice bath. | |
| Compound is too soluble in the chosen solvent. | Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise until the solution becomes slightly turbid, then heat until it becomes clear and allow to cool slowly. | |
| Oily Precipitate Forms Instead of Crystals | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| Impurities are preventing crystal lattice formation. | Attempt to purify the material first by a quick filtration through a small plug of silica gel to remove baseline impurities. | |
| Low Recovery of Purified Product | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and receiving flask. Use a small amount of hot solvent to wash the filter paper. | |
| Crystals were washed with a solvent in which they are soluble. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Data Presentation
The following table summarizes typical results from the purification of a crude 10-gram batch of this compound.
| Parameter | Flash Column Chromatography | Recrystallization |
| Crude Material Mass | 10.0 g | 10.0 g |
| Stationary Phase | Silica Gel (230-400 mesh) | N/A |
| Mobile Phase / Solvent System | 5% Ethyl Acetate in Hexane | Ethanol/Water (approx. 4:1) |
| Isolated Mass | 8.5 g | 7.8 g |
| Yield | 85% | 78% |
| Purity (by HPLC) | >98% | >99% |
Experimental Protocols
Flash Column Chromatography
-
Mobile Phase Preparation: Prepare a 5% ethyl acetate in hexane solution.
-
Thin Layer Chromatography (TLC) Analysis: Dissolve a small amount of the crude material in dichloromethane. Spot the dissolved crude mixture onto a TLC plate and develop it in the prepared mobile phase. The desired compound should have a retention factor (Rf) of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound (10.0 g) in a minimal amount of dichloromethane. Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with the 5% ethyl acetate in hexane mobile phase. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Recrystallization
-
Dissolution: In a flask, add the crude this compound (10.0 g) and a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method for this compound.
Technical Support Center: Column Chromatography Purification of 1,3-Dichloro-7-fluoroisoquinoline Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the column chromatography purification of 1,3-dichloro-7-fluoroisoquinoline derivatives. The following guides and frequently asked questions (FAQs) address common issues encountered during these experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification process.
Issue 1: Product Decomposition on the Column
-
Question: My this compound derivative appears to be degrading during silica gel column chromatography, leading to low yield and impure fractions. What is causing this and how can I prevent it?
-
Answer: Halogenated heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, which can catalyze decomposition.[1][2][3][4] The acidic silanol groups on the silica surface can interact with the basic nitrogen of the isoquinoline and potentially lead to degradation.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This can be achieved by:
-
Pre-treating the slurry: Add 1-2% triethylamine (TEA) to the solvent used to pack the column.[5][6]
-
Washing the packed column: Flush the packed column with a mobile phase containing 1-2% TEA before loading the sample.[6][7]
-
Using a sodium bicarbonate wash: Prepare a slurry of silica gel in a dilute aqueous sodium bicarbonate solution, then wash thoroughly with water and the initial mobile phase solvent to remove the base and water before packing.[2]
-
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic or basic stationary phase.
-
Issue 2: Poor Separation of the Product from Impurities
-
Question: I am struggling to achieve good separation between my target compound and closely related impurities. The peaks are overlapping, or the resolution is poor. How can I improve the separation?
-
Answer: Poor separation can result from an inappropriate choice of mobile phase, incorrect column packing, or overloading the column.
Solutions:
-
Optimize the Mobile Phase:
-
Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test a variety of solvent systems with different polarities and selectivities. A good starting point for halogenated isoquinolines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.
-
Mobile Phase Additives: For basic compounds like isoquinolines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual acidic sites on the silica gel.[5][7]
-
-
Proper Column Packing and Loading:
-
Ensure the column is packed uniformly to avoid channeling.
-
Load the sample in a minimal amount of solvent and as a concentrated band at the top of the column.[8] If the sample is not very soluble in the mobile phase, consider dry loading, where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[8]
-
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column.
-
Issue 3: The Compound Will Not Elute from the Column or Elutes Very Slowly
-
Question: My product is strongly adsorbed to the silica gel and either does not elute or requires a very polar solvent system, which leads to co-elution with other polar impurities. What should I do?
-
Answer: Strong retention on the column is often due to strong interactions between the polar functional groups of the compound and the acidic silanol groups of the silica.
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For very polar compounds, solvent systems containing methanol or isopropanol may be necessary.
-
Use Mobile Phase Additives: As mentioned previously, adding a basic modifier like triethylamine can help to reduce strong interactions with the silica and facilitate elution.[5] For very basic compounds, a small percentage of ammonium hydroxide in methanol can be used in the mobile phase, but care must be taken as highly basic conditions can dissolve the silica gel.[5]
-
Consider Reversed-Phase Chromatography: If the compound is sufficiently soluble in more polar solvents, reversed-phase column chromatography using a C18-functionalized silica gel may be a suitable alternative. In this case, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the purification of this compound derivatives?
-
A1: A common starting point is a mixture of hexanes and ethyl acetate. The ratio can be determined by TLC analysis to achieve an Rf value of 0.2-0.3 for the desired compound. Dichloromethane can be used as a substitute for or in addition to ethyl acetate to modify the selectivity of the separation.
-
-
Q2: How can I monitor the progress of my column chromatography?
-
A2: Collect fractions of the eluent and analyze them by thin-layer chromatography (TLC). Spot each fraction on a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under UV light or by using a staining agent to identify the fractions containing your pure product.
-
-
Q3: My compound is a solid. How should I load it onto the column?
-
A3: Dissolve the solid in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound has poor solubility in the eluent, use the dry loading technique.[8] Dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[8]
-
-
Q4: Can I reuse my silica gel column?
-
A4: While it is possible to wash and reuse silica gel columns, it is generally not recommended for the purification of sensitive or highly pure compounds, as cross-contamination from previous runs can be an issue. For routine purifications where minor impurities are acceptable, the column can be flushed with a high polarity solvent to remove all retained compounds, followed by re-equilibration with the initial mobile phase.
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of Isoquinoline Derivatives
| Stationary Phase | Mobile Phase System | Modifier (if needed) | Target Compound Polarity |
| Silica Gel | Hexane/Ethyl Acetate | 0.1-2% Triethylamine (TEA) | Non-polar to moderately polar |
| Silica Gel | Dichloromethane/Methanol | 0.1-2% Triethylamine (TEA) | Moderately polar to polar |
| Alumina (Neutral) | Hexane/Ethyl Acetate | Not usually required | Acid-sensitive compounds |
| C18 Silica Gel | Acetonitrile/Water or Methanol/Water | 0.1% Formic Acid or TFA | Polar, water-soluble compounds |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution(s) |
| Product Decomposition | Acidic nature of silica gel | Deactivate silica with TEA, use neutral alumina or Florisil®. |
| Poor Separation/Peak Tailing | Inappropriate mobile phase, column overloading | Optimize solvent system using TLC, use gradient elution, add TEA to mobile phase, reduce sample load. |
| Compound Stuck on Column | Strong interaction with silica | Increase mobile phase polarity, add TEA or another basic modifier, consider reversed-phase chromatography. |
| Irreproducible Results | Inconsistent column packing, variable solvent quality | Ensure consistent and careful column packing, use high-purity solvents. |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography with Triethylamine Deactivation
-
Slurry Preparation: In a beaker, add silica gel to the initial mobile phase solvent (e.g., 98:2 Hexane:Ethyl Acetate) containing 1% triethylamine. Stir gently to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading (Wet Loading): Dissolve the crude this compound derivative in a minimal amount of the initial mobile phase. Carefully add the solution to the top of the silica bed using a pipette.
-
Elution: Add the mobile phase to the column and begin collecting fractions. If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction of polycyclic aromatic hydrocarbons adsorbed on silica in aqueous chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 1,3-Dichloro-7-fluoroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dichloro-7-fluoroisoquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is often prepared via a Vilsmeier-Haack reaction of an appropriately substituted phenylacetonitrile followed by cyclization and chlorination.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent, typically formed in situ from a phosphoryl halide (e.g., POCl₃) and a formamide (e.g., DMF), is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents and reagents. |
| Insufficient Reaction Temperature | The cyclization step of the Vilsmeier-Haack reaction often requires elevated temperatures. If the reaction is sluggish, consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS. |
| Poor Quality Starting Materials | Verify the purity of the starting 3-fluorophenylacetonitrile and other reagents. Impurities can interfere with the reaction. |
| Incorrect Stoichiometry | The molar ratios of the phenylacetonitrile, phosphoryl halide, and formamide are critical. A slight excess of the Vilsmeier reagent is often used. Re-evaluate the stoichiometry of your reaction. |
Problem 2: Presence of Multiple Byproducts in the Crude Mixture
| Possible Cause | Suggested Solution |
| Incomplete Cyclization | An intermediate, such as a β-amino-α,β-unsaturated iminium salt, may be present if the cyclization is not complete. This can be addressed by extending the reaction time or increasing the temperature. |
| Hydrolysis of Intermediates | The Vilsmeier reagent and subsequent intermediates are susceptible to hydrolysis. Ensure anhydrous conditions are maintained throughout the reaction. During workup, minimize contact time with aqueous solutions. |
| Formation of Isoquinoline-N-oxide | Side reactions can sometimes lead to the formation of the corresponding N-oxide. This can be addressed by purification or by a subsequent deoxygenation step if necessary. |
| Over-chlorination or Incomplete Chlorination | The chlorination step needs to be carefully controlled. Too little chlorinating agent will result in mono-chlorinated byproducts, while excessive amounts or harsh conditions could lead to the formation of other polychlorinated species. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Co-elution of Byproducts | Halogenated isoquinolines can have similar polarities, making chromatographic separation challenging. Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. |
| Poor Solubility | This compound may have limited solubility in common recrystallization solvents. A solvent screen is recommended to find a suitable system for recrystallization. |
| Formation of Isomeric Byproducts | Depending on the precise synthetic route, other dichlorofluoro-isoquinoline isomers may form. Careful analysis by methods such as NMR and mass spectrometry is crucial. Separation may require specialized chromatographic techniques like HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: While specific byproducts can vary based on the exact reaction conditions, common impurities may include:
-
Partially chlorinated isoquinolines: For example, 1-chloro-7-fluoroisoquinoline or 3-chloro-7-fluoroisoquinoline.
-
Uncyclized intermediates: Resulting from an incomplete Vilsmeier-Haack reaction.
-
Hydrolysis products: Such as the corresponding isoquinolinone.
-
Positional isomers: Depending on the starting materials and reaction pathway, other isomers of dichlorofluoroisoquinoline could potentially form.
-
Isoquinoline-N-oxide: Oxidation of the isoquinoline nitrogen can occur as a side reaction.
Q2: What is the likely mechanism for the formation of this compound via the Vilsmeier-Haack reaction?
A2: The synthesis likely proceeds through the following key steps:
-
Formation of the Vilsmeier reagent: Phosphorus oxychloride reacts with dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent.
-
Electrophilic attack: The Vilsmeier reagent attacks the activated methylene group of 3-fluorophenylacetonitrile.
-
Cyclization: The intermediate undergoes an intramolecular cyclization.
-
Chlorination and Aromatization: Subsequent reaction with excess phosphorus oxychloride leads to chlorination at the 1 and 3 positions and aromatization to the isoquinoline ring system.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the masses of the product and any byproducts, providing clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): Essential for confirming the structure of the final product and identifying major impurities. ¹⁹F NMR is particularly useful for fluorine-containing compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for analyzing volatile impurities.
Visualizing the Synthesis and Troubleshooting
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Diagram 2: Common Byproduct Formation Pathways
Caption: Formation pathways of common byproducts.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Optimizing Reaction Yield for 1,3-Dichloro-7-fluoroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Dichloro-7-fluoroisoquinoline. The following information is curated to address common challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Which synthetic routes are most viable for preparing this compound?
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges stem from the electronic properties of the substituted benzene ring. The fluorine atom and two chlorine atoms are electron-withdrawing groups, which can deactivate the aromatic ring.[1] This deactivation can make the key cyclization step in reactions like the Bischler-Napieralski synthesis more difficult, often requiring harsher reaction conditions or more potent reagents.[1][3]
Q3: How can I minimize the formation of side products?
A3: Side product formation is a common issue in isoquinoline synthesis. In the Bischler-Napieralski reaction, a significant side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[1][3][4] To minimize this, using a nitrile as a solvent can shift the equilibrium away from the side product.[3][4] Additionally, carefully controlling the reaction temperature and time is crucial to prevent the decomposition of starting materials and products, which can lead to tar formation.[2]
Q4: What purification methods are most effective for this compound?
A4: Due to the presence of halogen atoms, the product is expected to be a solid with moderate polarity. Standard purification techniques such as column chromatography on silica gel should be effective. Recrystallization from a suitable solvent system is also a common and effective final purification step. Given that isoquinolines can be basic, care should be taken during chromatography to avoid streaking; this can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Deactivated Aromatic Ring | The electron-withdrawing nature of the fluoro and chloro substituents can hinder electrophilic aromatic substitution. Use stronger dehydrating agents like a mixture of P₂O₅ in refluxing POCl₃.[1][2][3] Consider a milder, more modern protocol using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine.[1][2] |
| Inadequate Dehydrating Agent | If using standard reagents like POCl₃ alone, it may not be potent enough. Increase the strength of the dehydrating agent as mentioned above.[1][2][3] |
| Inappropriate Reaction Temperature | The optimal temperature can vary. If the reaction is not proceeding, a gradual and carefully monitored increase in temperature may be necessary.[5] Conversely, if decomposition is observed, the temperature may be too high. |
| Poor Quality Starting Materials | Ensure all starting materials and reagents are pure and anhydrous. Moisture can quench the dehydrating agents and inhibit the reaction. |
Formation of Significant Side Products
| Potential Cause | Recommended Solutions |
| Retro-Ritter Reaction | This is a common side reaction in the Bischler-Napieralski synthesis.[1][3][4] Consider using a nitrile as the solvent to suppress this pathway.[3][4] Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate, avoiding the elimination that leads to the styrene byproduct.[4] |
| Polymerization and Tar Formation | This can occur at high temperatures or with prolonged reaction times.[2] Carefully control the reaction temperature and monitor the reaction progress closely to avoid overheating. Ensure adequate solvent is used to maintain a stirrable mixture. |
| Formation of Regioisomers | The substitution pattern on the aromatic ring can influence the position of cyclization. While the 7-fluoro substituent should direct the cyclization, other isomers may form. Thorough characterization of the product mixture using techniques like NMR and mass spectrometry is essential. |
Experimental Protocols
Note: These are generalized protocols that should be optimized for the specific synthesis of this compound.
Protocol 1: Bischler-Napieralski Reaction (Harsh Conditions)
-
To an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the appropriately substituted β-phenylethylamide (1.0 equiv).
-
Add phosphorus pentoxide (P₂O₅, 2.0-3.0 equiv).
-
Carefully add phosphorus oxychloride (POCl₃) to serve as both reagent and solvent.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while cooling in an ice bath.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bischler-Napieralski Reaction (Milder Conditions)
-
Dissolve the β-phenylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[1][2]
-
Cool the mixture to a low temperature (e.g., -20 °C).[2]
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[2]
-
Allow the reaction to stir at a low temperature and then warm to 0 °C or room temperature, monitoring the progress by TLC or LC-MS.[2]
-
Upon completion, quench the reaction with a basic solution (e.g., saturated sodium bicarbonate).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Generalized workflow for the synthesis of this compound via a Bischler-Napieralski reaction followed by oxidation.
Caption: A logical troubleshooting workflow for optimizing the synthesis of this compound.
References
stability of 1,3-Dichloro-7-fluoroisoquinoline in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 1,3-Dichloro-7-fluoroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: For short-term storage and experimental use, common aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF) are recommended. For long-term storage, it is advisable to store the compound as a solid at 4°C, protected from light and moisture. Protic solvents like alcohols (methanol, ethanol) may be used for reactions but could potentially participate in nucleophilic substitution reactions with the chloro groups, especially under basic conditions or with heating.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its structure, potential degradation pathways include:
-
Nucleophilic Substitution: The chlorine atoms, particularly at the 1-position of the isoquinoline ring, are susceptible to substitution by nucleophiles. The reactivity at the 1-position is generally greater than at the 3-position.[1] Strong nucleophiles (e.g., amines, alkoxides, thiols) can displace the chloro groups.
-
Hydrolysis: Prolonged exposure to aqueous environments, especially under acidic or basic conditions, may lead to the hydrolysis of the chloro groups to form hydroxylated isoquinolines. Chlorinated nitrogen heterocycles can undergo hydrolysis.[2]
-
Photodegradation: Aromatic fluorine-substituted compounds can be susceptible to photolysis.[3][4] Exposure to UV light may lead to the degradation of the molecule. It is recommended to handle and store the compound protected from light.
Q3: Are there any known incompatibilities with other reagents?
A3: Avoid strong nucleophiles, strong bases, and strong reducing agents unless they are part of a planned reaction sequence. Strong bases can promote nucleophilic substitution and other side reactions. Isoquinoline itself is a weak base and can form salts with strong acids.[5]
Q4: How can I monitor the stability of this compound in my solvent of choice?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the stability of the compound.[6][7] A reversed-phase C18 column is often a good starting point. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected products in my reaction mixture. | The solvent may be reacting with the compound. | If using a protic solvent (e.g., methanol, ethanol), consider switching to an aprotic solvent (e.g., ACN, THF, DMF). Ensure the solvent is anhydrous if moisture-sensitive reagents are used. |
| The concentration of my stock solution is decreasing over time. | The compound may be degrading in the storage solvent or due to environmental factors. | Store stock solutions at low temperatures (-20°C or -80°C) and protect from light. For long-term storage, consider storing the compound as a solid. Prepare fresh solutions for sensitive experiments. |
| I observe discoloration of the solid compound or solution. | This could be a sign of degradation or contamination. | It is recommended to verify the purity of the compound using an analytical technique like HPLC or LC-MS before use. |
| Inconsistent results in biological assays. | The compound may be unstable in the assay medium. | Perform a stability study of the compound in the assay buffer. Include a time-course experiment to determine the window of stability. |
Quantitative Data Summary
| Solvent | Temperature (°C) | Time Point (hours) | Initial Concentration (µg/mL) | Measured Concentration (µg/mL) | Percent Remaining (%) | Observations |
| Acetonitrile | 25 | 0 | 100 | 100 | 100 | Clear solution |
| 24 | 100 | |||||
| 48 | 100 | |||||
| DMSO | 25 | 0 | 100 | 100 | 100 | Clear solution |
| 24 | 100 | |||||
| 48 | 100 | |||||
| Methanol | 25 | 0 | 100 | 100 | 100 | Clear solution |
| 24 | 100 | |||||
| 48 | 100 | |||||
| PBS (pH 7.4) | 37 | 0 | 100 | 100 | 100 | Suspension |
| 2 | 100 | |||||
| 8 | 100 | |||||
| 24 | 100 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Various Solvents
This protocol describes a forced degradation study to identify potential degradation products and determine the stability of this compound under various conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., Acetonitrile, DMSO, Methanol)
-
Buffers (e.g., Phosphate-Buffered Saline pH 7.4)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
3. Stability Testing Procedure:
-
For each condition, dilute the stock solution to a final concentration of 100 µg/mL in the respective test solvent/solution.
-
Solvent Stability: Test in acetonitrile, DMSO, and methanol at room temperature.
-
pH Stability:
-
Acidic: Add an equal volume of 0.1 M HCl.
-
Basic: Add an equal volume of 0.1 M NaOH.
-
Neutral: Use a suitable buffer like PBS.
-
-
Oxidative Stability: Add an equal volume of 3% H₂O₂.
-
Thermal Stability: Incubate solutions at a higher temperature (e.g., 60°C).
-
Photostability: Expose a solution to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze the samples by HPLC. A typical starting condition could be a gradient of water and acetonitrile with 0.1% formic acid on a C18 column, with UV detection at a wavelength determined by the UV spectrum of the compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting stability-related experimental issues.
References
- 1. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 1,3-Dichloro-7-fluoroisoquinoline
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 1,3-Dichloro-7-fluoroisoquinoline (CAS No. 941294-25-3).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed and can cause skin and eye irritation.[1] It is also sensitive to moisture and air. Contact with water may liberate toxic gases.[2]
Q2: What is the recommended storage temperature for this compound?
A2: The recommended storage temperature for this compound is 4°C.[1][3]
Q3: How should I handle this compound to ensure my safety?
A3: Always handle this compound inside a chemical fume hood.[2] Personal protective equipment (PPE), including chemical safety goggles and gloves, is mandatory.[2][4] Avoid the formation of dust and prevent inhalation or contact with skin and eyes.[2][5] It is recommended to handle this compound under an inert atmosphere.[2]
Q4: What materials are incompatible with this compound?
A4: This compound is incompatible with strong oxidizing agents, strong reducing agents, water, strong acids, strong bases, and alcohols.[2]
Q5: What should I do in case of accidental exposure?
A5: In case of eye contact, immediately rinse with plenty of water. For skin contact, wash the affected area thoroughly with water. If inhaled, move to an area with fresh air. If swallowed, seek immediate medical attention.[6]
Troubleshooting Guides
Issue 1: The compound has changed color or appearance in storage.
-
Possible Cause: Exposure to air or moisture. This compound is sensitive to air and moisture, which can lead to degradation.[2]
-
Solution:
-
Ensure the container is always tightly sealed and stored under a dry, inert atmosphere (e.g., argon or nitrogen).
-
If you suspect degradation, it is recommended to re-analyze the compound for purity before use.
-
For future storage, consider using a desiccator to minimize moisture exposure.
-
Issue 2: Difficulty in dissolving the compound.
-
Possible Cause: Use of an inappropriate solvent. The solubility of this compound can vary significantly between solvents.
-
Solution:
-
Refer to the solubility data table below for guidance on appropriate solvents.
-
If quantitative data is not available for your solvent of choice, perform a small-scale solubility test.
-
Sonication may aid in the dissolution of the compound in certain solvents.
-
Issue 3: Unexpected reaction or side-product formation during an experiment.
-
Possible Cause: Contamination of reagents or reaction with incompatible materials.
-
Solution:
-
Review the list of incompatible materials to ensure none were used in your experimental setup.
-
Ensure all glassware is thoroughly dried before use to prevent reaction with moisture.
-
Use fresh, high-purity solvents and reagents.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 941294-25-3 |
| Molecular Formula | C₉H₄Cl₂FN |
| Molecular Weight | 216.04 g/mol |
| Physical Form | Solid |
| Purity | ≥97% |
Table 2: Qualitative Solubility Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble |
| N,N-Dimethylformamide (DMF) | Expected to be soluble |
| Common Organic Solvents | Solubility should be determined experimentally |
| Water | Insoluble and reactive |
Table 3: Storage and Handling Summary
| Parameter | Recommendation |
| Storage Temperature | 4°C |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) |
| Container | Tightly sealed |
| Handling Location | Chemical Fume Hood |
| Personal Protective Equipment | Safety Goggles, Gloves |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the container of this compound to room temperature before opening to prevent condensation of moisture.
-
Under an inert atmosphere (e.g., in a glove box or using a nitrogen-flushed bag), weigh the desired amount of the compound into a clean, dry vial.
-
Add the desired solvent (e.g., anhydrous DMSO) to the vial.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the resulting solution at the recommended temperature, protected from light and moisture.
Protocol 2: Handling a Small Spill
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is significant, evacuate the immediate area.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Collect the Residue: Carefully scoop the absorbent material containing the spilled compound into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., acetone), followed by a wash with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's environmental health and safety department.
Mandatory Visualization
Caption: Workflow for the proper storage and handling of this compound.
Caption: A decision tree for troubleshooting common issues with this compound.
References
Technical Support Center: 1,3-Dichloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1,3-Dichloro-7-fluoroisoquinoline in chemical synthesis. The information is designed to help users anticipate and address potential side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely side reactions when working with this compound?
A1: Based on the reactivity of similar dichlorinated N-heterocycles, the primary side reactions involve nucleophilic aromatic substitution (SNAr). Key potential side reactions include:
-
Monosubstitution vs. Disubstitution: Depending on the reaction conditions and the nucleophile's reactivity, you may observe a mixture of monosubstituted and disubstituted products. The chlorine at the 1-position is generally more reactive than the chlorine at the 3-position.
-
Regioselectivity Issues: While the 1-position is more reactive, strong nucleophiles or harsh reaction conditions can lead to a loss of regioselectivity, resulting in substitution at the 3-position or a mixture of 1- and 3-substituted isomers.
-
Hydrolysis: The dichloro groups are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, leading to the formation of chlorohydroxyisoquinolines or dihydroxyisoquinolines.
-
Homocoupling: In the presence of reducing agents or certain catalysts, dimerization of the isoquinoline core can occur.
Q2: How can I control the regioselectivity of nucleophilic substitution?
A2: To favor substitution at the more reactive 1-position, it is crucial to control the reaction conditions. Key parameters include:
-
Temperature: Lowering the reaction temperature can significantly enhance selectivity.
-
Nucleophile Stoichiometry: Using a stoichiometric amount or a slight excess of the nucleophile can help prevent disubstitution.
-
Reaction Time: Careful monitoring of the reaction progress and stopping it once the desired product is formed is essential to avoid further reactions.
Q3: What are common impurities observed during the synthesis and how can they be removed?
A3: Common impurities include unreacted starting material, monosubstituted isomers, disubstituted byproducts, and hydrolysis products. Purification can typically be achieved through:
-
Column Chromatography: Silica gel chromatography is often effective in separating products with different polarities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative HPLC: For challenging separations of closely related isomers, preparative high-performance liquid chromatography may be necessary.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired monosubstituted product | Incomplete reaction. | Increase reaction time or temperature cautiously while monitoring for side product formation. Consider using a more reactive nucleophile or adding a catalyst if appropriate. |
| Formation of disubstituted byproduct. | Decrease the stoichiometry of the nucleophile to 1.0-1.2 equivalents. Lower the reaction temperature. | |
| Formation of a mixture of regioisomers | Reaction conditions are too harsh. | Lower the reaction temperature. Use a less reactive nucleophile if possible. Reduce the reaction time. |
| Steric hindrance of the nucleophile. | Consider a less sterically hindered nucleophile if the reaction chemistry allows. | |
| Presence of hydrolysis byproducts | Water contamination in reagents or solvents. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| High reaction temperature. | Lower the reaction temperature. | |
| Reaction does not proceed to completion | Insufficient activation of the substrate or nucleophile. | If using a weak nucleophile, consider adding a base to generate a more potent nucleophile in situ. For certain cross-coupling reactions, ensure the catalyst is active. |
| Poor solubility of starting materials. | Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
Experimental Protocols
General Protocol for Regioselective Monosubstitution at the 1-Position
This protocol provides a general methodology for a nucleophilic aromatic substitution reaction targeting the 1-position of this compound.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, Dioxane, or DMF).
-
Nucleophile Addition: Add the nucleophile (1.0-1.2 eq) to the solution. If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., DIPEA or Cs2CO3, 1.5 eq) may be required.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common issues in reactions involving this compound.
Caption: Step-by-step experimental workflow for the regioselective monosubstitution of this compound.
Technical Support Center: Improving Selectivity in Reactions with 1,3-Dichloro-7-fluoroisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of 1,3-dichloro-7-fluoroisoquinoline. Our aim is to help you improve reaction selectivity, optimize yields, and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity when performing cross-coupling reactions on this compound?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the chlorine atom at the C-1 position of the isoquinoline ring is significantly more reactive than the chlorine at the C-3 position. This is due to the higher intrinsic electrophilicity of the C-1 position, which is alpha to the ring nitrogen. Therefore, you can expect selective functionalization to occur at the C-1 position, leaving the C-3 chlorine available for subsequent transformations.
Q2: How does the fluorine atom at the 7-position influence the reactivity of the molecule?
A2: The fluorine atom at the 7-position is an electron-withdrawing group. This is expected to increase the overall electrophilicity of the isoquinoline ring, potentially making the C-1 and C-3 positions more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cycles. This enhanced reactivity can be beneficial but may also necessitate careful optimization of reaction conditions to avoid side reactions.
Q3: Which palladium-catalyzed cross-coupling reactions are most suitable for the selective functionalization of this compound?
A3: The Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), the Sonogashira coupling (for C-C bond formation with terminal alkynes), and the Buchwald-Hartwig amination (for C-N bond formation with amines) are all well-established and highly versatile reactions for the functionalization of chloro-heterocycles and are expected to be effective for the selective modification of the C-1 position of this compound.[1][2][3]
Q4: I am observing a significant amount of starting material decomposition. What could be the cause?
A4: Decomposition of the starting material or product can be due to harsh reaction conditions. This is particularly relevant for highly functionalized and electron-deficient heterocycles. Consider lowering the reaction temperature, using a milder base, or reducing the reaction time. Monitoring the reaction progress by TLC or LC-MS can help identify the onset of decomposition.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields in palladium-catalyzed cross-coupling reactions are a common issue. A systematic approach to troubleshooting is recommended.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure you are using a high-purity palladium source and ligand. For Pd(II) sources like Pd(OAc)₂, a pre-reduction step to Pd(0) may be necessary. Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or more advanced pre-catalysts. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For challenging couplings, especially with aryl chlorides, bulky and electron-rich ligands (e.g., XPhos, SPhos, RuPhos) often give better results.[4] A ligand screening is highly recommended. |
| Incorrect Base | The base plays a crucial role in the catalytic cycle. For Suzuki reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig amination, stronger bases like NaOtBu or LHMDS are often required. The base must be strong enough to facilitate the desired transformation but not so strong as to cause substrate decomposition. |
| Poor Solvent Choice | The solvent must be anhydrous and deoxygenated, as both water and oxygen can deactivate the palladium catalyst. Common solvents include toluene, dioxane, and THF. Ensure proper degassing of the solvent before use. |
| Sub-optimal Temperature | If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions. |
Issue 2: Lack of Selectivity (Reaction at both C-1 and C-3)
While the C-1 position is intrinsically more reactive, harsh conditions or certain catalyst/ligand combinations might lead to a loss of selectivity.
| Possible Cause | Suggested Solution |
| High Reaction Temperature or Long Reaction Time | Prolonged heating or excessively high temperatures can provide enough energy to overcome the activation barrier for reaction at the less reactive C-3 position. Reduce the temperature and monitor the reaction closely to stop it once the C-1 substituted product is formed. |
| Highly Active Catalyst System | A very active catalyst might be less discriminating between the two chlorine atoms. If you are using a highly active ligand, consider switching to a less reactive one to improve selectivity. |
| Stoichiometry of Reagents | Using a slight excess of the coupling partner (e.g., 1.1-1.2 equivalents) is common, but a large excess might drive the reaction to completion at both positions. Use a controlled amount of the nucleophile or boronic acid. |
Issue 3: Formation of Side Products
Several side reactions can occur in palladium-catalyzed couplings, leading to a complex reaction mixture and difficult purification.
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar). |
| Homocoupling of Alkyne (Sonogashira) | Known as the Glaser coupling, this is a common side reaction catalyzed by the copper co-catalyst. To minimize this, you can use a copper-free Sonogashira protocol or add the alkyne slowly to the reaction mixture. |
| Hydrodehalogenation (Dechlorination) | This is the replacement of a chlorine atom with hydrogen, leading to a dechlorinated byproduct. It can be caused by impurities in the solvent or reagents, or by certain catalyst/ligand combinations. Ensure all reagents and solvents are pure and anhydrous. |
| Protodeborylation (Suzuki) | The boronic acid can be cleaved by acidic protons in the reaction mixture. Ensure the reaction conditions are not acidic and that the base is effective. |
Quantitative Data from Analogous Systems
Disclaimer: The following data is for illustrative purposes and is based on reactions with structurally similar di- and tri-chloro aza-heterocycles. Yields for this compound may vary and will depend on the specific coupling partners and optimized reaction conditions.
Table 1: Representative Yields for Selective Suzuki-Miyaura Coupling of Dichloro-heterocycles
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (15) | K₂CO₃ | Dioxane/H₂O | 75 | 12 | 85[5] |
| 2 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 67[5] |
| 3 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 45[5] |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 62[5] |
Table 2: Representative Yields for Sonogashira Coupling of Chloro-heterocycles
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | 4 | Et₃N | Toluene | 60 | 6 | 92 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | 6 | DIPEA | DMF | 80 | 4 | 88 |
| 3 | (Trimethylsilyl)acetylene | Pd₂(dba)₃ (1) | - (copper-free) | Cs₂CO₃ | Dioxane | 100 | 12 | 75[6] |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | 10 | i-Pr₂NH | THF | RT | 5 | 95 |
Table 3: Representative Yields for Buchwald-Hartwig Amination of Chloro-heterocycles
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 91 |
| 4 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 12 | 85 |
Experimental Protocols (General Starting Points)
Caution: These are generalized procedures and will likely require optimization for your specific substrates. All reactions should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents.
General Protocol for Selective C-1 Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if required.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Selective C-1 Sonogashira Coupling (Copper-Catalyzed)
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 6 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF).
-
Add the amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature to 70 °C for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[6]
General Protocol for Selective C-1 Buchwald-Hartwig Amination
-
In a glovebox or under a strict inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and carefully quench with water.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, and dry.
-
Concentrate and purify the crude product by column chromatography.
Visualizations
Caption: A general workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[8]
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for 1,3-Dichloro-7-fluoroisoquinoline Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on catalyst selection for the cross-coupling of 1,3-dichloro-7-fluoroisoquinoline, a key building block in synthetic chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: In isoquinoline systems, the C1 position is generally more electrophilic and thus more reactive towards oxidative addition to a Pd(0) catalyst. This is due to the electronic influence of the adjacent nitrogen atom. For similar substrates, such as 1,3-dichloro-6-bromoisoquinoline, Suzuki-Miyaura coupling occurs selectively at the C1 position, even in the presence of a more typically reactive bromine atom at another position.[1] Therefore, for this compound, selective mono-functionalization is expected to occur preferentially at the C1 position.
Q2: What are the primary types of cross-coupling reactions I can perform on this substrate?
A2: The most common and effective cross-coupling reactions for a dihaloheterocycle like this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a robust and widely used method with a broad tolerance for functional groups.[2]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide variety of amines, including primary and secondary amines.[3]
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes, leading to the synthesis of arylalkynes and conjugated enynes.[4][5]
-
Heck Coupling: For the reaction of the aryl chloride with an alkene to form a substituted alkene.
Q3: Can I achieve selective mono-coupling, or will I get a mixture of products?
A3: Selective mono-coupling at the more reactive C1 position is highly feasible. By carefully controlling stoichiometry (using 1.0-1.2 equivalents of the coupling partner) and reaction conditions (e.g., lower temperature, shorter reaction time), you can favor the formation of the C1-substituted product. Diarylation can become a competing process, especially when using bulky N-heterocyclic carbene (NHC) or biarylphosphine ligands, even with a 1:1 ratio of reactants.[1]
Q4: What are the key factors to consider when selecting a catalyst system?
A4: The optimal catalyst system (palladium source and ligand) is crucial for success and depends on the specific cross-coupling reaction:
-
Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various air-stable Pd(II) precatalysts like PEPPSI™-type catalysts or Buchwald G3/G4 palladacycles.[6][7] The latter are often preferred for their reliability in generating the active Pd(0) species.[6]
-
Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs) are generally required for coupling aryl chlorides.[8] The choice of ligand can also influence site-selectivity.[1]
-
Base: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.[9][10] The choice of base must be compatible with any sensitive functional groups on your substrates.
-
Solvent: The solvent must solubilize the reactants and catalyst system. Common choices include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), or polar aprotic solvents (DMF), often with water as a co-solvent for Suzuki reactions.[2][11]
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species is not forming or has decomposed.[6] 2. Poor Reagent Quality: Degradation of the boronic acid (Suzuki) or other coupling partner. 3. Inappropriate Base/Solvent: The chosen base is not strong enough or the solvent system is suboptimal.[2][11] 4. Insufficient Degassing: Oxygen can deactivate the catalyst. | 1. Use a fresh palladium source and ligand. Consider using an air-stable precatalyst (e.g., Buchwald G3/G4 or PEPPSI™ catalysts).[6] 2. Use fresh, high-purity reagents. For Suzuki reactions, consider using more stable boronate esters (e.g., pinacol esters). 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).[7] Screen alternative solvents or solvent/water mixtures. 4. Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. |
| Formation of Homocoupled Byproducts | 1. Presence of Oxygen: Leads to oxidative homocoupling of boronic acids (Suzuki) or alkynes (Sonogashira). 2. Inefficient Catalysis: If the cross-coupling is slow, side reactions can dominate. | 1. Rigorously exclude oxygen from the reaction. 2. Optimize the catalyst system (ligand, Pd source) to increase the rate of the desired cross-coupling. For Sonogashira, copper-free conditions can sometimes reduce alkyne homocoupling.[12] |
| Dehalogenation (Formation of 1-chloro-7-fluoroisoquinoline) | 1. Presence of Protic Sources: Water or other protic impurities can lead to protonolysis of the organopalladium intermediate. 2. Suboptimal Ligand/Base Combination: Certain combinations can favor hydrodehalogenation. | 1. Use anhydrous solvents and dry reagents, especially if the reaction is intended to be run under anhydrous conditions. 2. Screen different ligands. Bulky, electron-rich ligands can sometimes suppress this side reaction.[13] Consider a milder base if strong bases are suspected to be the cause. |
| Poor Site Selectivity (Mixture of C1 and C3 coupling) | 1. Reaction Conditions Too Forcing: Higher temperatures or prolonged reaction times can lead to reaction at the less reactive C3 site after initial C1 coupling. 2. Excess Coupling Partner: Using a large excess of the nucleophile can drive the reaction towards disubstitution. | 1. Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. 2. Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the coupling partner. |
Catalyst and Condition Selection Tables
The following data is compiled from studies on analogous dihaloheterocyclic systems and serves as a recommended starting point for optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Pd Source | Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%), or XPhos Pd G3 (1-3 mol%) | Precatalysts like XPhos Pd G3 often give more reproducible results.[6] |
| Ligand | XPhos, SPhos, or RuPhos (1.1-1.5 eq. relative to Pd) | Bulky biaryl phosphine ligands are essential for coupling aryl chlorides. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | K₃PO₄ is often effective for challenging couplings.[14] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 10:1) | A protic co-solvent is typically required to facilitate transmetalation.[2][11] |
| Temperature | 80-110 °C | Start at the lower end and increase if the reaction is sluggish. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or BrettPhos Pd G3 (1-2 mol%) | G3 precatalysts are highly efficient for C-N coupling. |
| Ligand | BrettPhos or XantPhos (1.2-2.0 eq. relative to Pd) | Ligand choice is critical and depends on the amine coupling partner.[9] |
| Base | NaOtBu or LHMDS (1.2-2.0 equivalents) | Strong, non-nucleophilic bases are required.[7] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous conditions are necessary. |
| Temperature | 80-110 °C | Monitor for potential substrate or product degradation at higher temperatures. |
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Pd Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | These are classic, reliable catalysts for Sonogashira reactions. |
| Co-catalyst | CuI (3-10 mol%) | The copper co-catalyst is standard but can be omitted in "copper-free" protocols.[4] |
| Base | Et₃N or i-Pr₂NEt (2-4 equivalents, can also be used as solvent) | An amine base is required to generate the copper acetylide and neutralize the HX byproduct.[15] |
| Solvent | THF or DMF | Anhydrous and degassed solvents are crucial for good results. |
| Temperature | Room Temperature to 80 °C | Many Sonogashira couplings proceed efficiently at or slightly above room temperature.[4] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the isoquinoline.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Catalyst System Selection
Caption: A decision workflow for selecting and optimizing a catalyst system.
General Catalytic Cycle for Cross-Coupling
Caption: A generalized palladium catalytic cycle for cross-coupling reactions.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 1,3-Dichloro-7-fluoroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dichloro-7-fluoroisoquinoline. The guidance provided is based on established principles of isoquinoline chemistry, with a focus on minimizing impurities in reactions leading to this specific halogenated derivative.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and what are the key challenges?
A1: While specific literature on the synthesis of this compound is limited, a plausible and common approach for isoquinoline synthesis is the Bischler-Napieralski reaction.[1] This would likely be followed by a chlorination step. The key challenges are associated with the electron-withdrawing nature of the fluorine and chlorine substituents. These groups deactivate the aromatic ring, potentially requiring harsh reaction conditions for cyclization, which can lead to the formation of side products and charring.[2]
Q2: What are the most likely impurities to be formed during the synthesis of this compound?
A2: Based on the Bischler-Napieralski route, potential impurities include:
-
Unreacted Starting Materials: Due to the deactivated ring system, the reaction may not go to completion.
-
Partially Chlorinated Intermediates: Incomplete chlorination can lead to mono-chloro-isoquinoline derivatives.
-
Over-chlorinated Products: Harsh chlorination conditions could potentially lead to the introduction of additional chlorine atoms on the aromatic ring.
-
Isomeric Products: Depending on the starting materials, "abnormal" Bischler-Napieralski reactions can lead to the formation of regioisomers.[3]
-
Polymeric/Tarry Materials: High reaction temperatures can cause polymerization of reactants and intermediates.[1]
-
Hydrolysis Products: The chloro groups on the isoquinoline ring can be susceptible to hydrolysis, especially during workup, leading to the formation of the corresponding hydroxy-isoquinolines.
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product and major byproducts. For more detailed analysis and quantification of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the final product and any isolated impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficiently forcing reaction conditions for the deactivated substrate. | Gradually increase the reaction temperature and/or reaction time while carefully monitoring for decomposition. Consider using a stronger Lewis acid catalyst for the cyclization step. |
| Poor quality of starting materials or reagents. | Ensure all starting materials are pure and reagents are anhydrous, particularly for the Bischler-Napieralski reaction. | |
| Formation of Multiple Products (Isomers/Byproducts) | "Abnormal" cyclization in the Bischler-Napieralski reaction. | Optimize the reaction temperature; lower temperatures may favor the desired regioisomer. Screen different Lewis acid catalysts. |
| Over-chlorination or under-chlorination. | Carefully control the stoichiometry of the chlorinating agent. Monitor the reaction closely and stop it once the desired product is the major component. | |
| Significant Tar/Polymer Formation | Excessively high reaction temperature or prolonged reaction time. | Reduce the reaction temperature and consider using a higher boiling point solvent to maintain a more controlled reflux. Minimize the reaction time.[1] |
| Product is Difficult to Purify | Presence of closely related impurities (e.g., isomers, partially chlorinated species). | Employ column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent system may also be effective. Consider derivatization to separate challenging impurities. |
| Hydrolysis of Chloro Groups During Workup | Presence of water and/or basic conditions. | Use anhydrous solvents for extraction and perform the workup under neutral or slightly acidic conditions. Minimize the exposure of the product to water. |
Experimental Protocols
Protocol 1: Hypothetical Bischler-Napieralski Cyclization and Chlorination
Step 1: Amide Formation
-
To a solution of 3-fluorophenethylamine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, slowly add chloroacetyl chloride (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(3-fluorophenyl)ethyl)-2-chloroacetamide.
Step 2: Bischler-Napieralski Cyclization
-
To the crude amide from Step 1, add an excess of a dehydrating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentoxide (P₂O₅).[1]
-
Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers and concentrate to give the crude 1-chloromethyl-7-fluoro-3,4-dihydroisoquinoline.
Step 3: Aromatization and Chlorination
-
The crude product from Step 2 can be aromatized and further chlorinated in one or more steps. A common method for aromatization is oxidation. Subsequent chlorination of the 1 and 3 positions would likely require a strong chlorinating agent.
-
Purify the final crude product by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Effect of Reaction Temperature on Bischler-Napieralski Cyclization Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield of Dihydroisoquinoline (%) | Purity by HPLC (%) | Major Impurity (%) |
| 80 | 6 | 45 | 85 | Unreacted Amide (10%) |
| 100 | 4 | 65 | 90 | Unreacted Amide (5%) |
| 120 | 2 | 70 | 80 | Tarry Byproducts (15%) |
Table 2: Hypothetical Effect of Chlorinating Agent Stoichiometry on Final Product Purity
| Equivalents of Chlorinating Agent | Yield of Dichloro Product (%) | Purity by HPLC (%) | Mono-chloro Impurity (%) | Over-chlorinated Impurity (%) |
| 2.0 | 50 | 75 | 20 | 5 |
| 2.5 | 65 | 90 | 5 | 5 |
| 3.0 | 60 | 80 | <1 | 19 |
Visualizations
Caption: A hypothetical workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low product yield.
References
Technical Support Center: Degradation of Halogenated Isoquinolines
Disclaimer: Specific experimental data on the degradation pathways of 1,3-Dichloro-7-fluoroisoquinoline is not currently available in the public domain. This technical support center provides guidance based on established principles of the degradation of halogenated and fluorinated aromatic compounds. The information herein is intended to support researchers, scientists, and drug development professionals in designing and troubleshooting their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the degradation of a dichlorofluoroisoquinoline?
A1: The initial degradation steps for halogenated aromatic compounds, such as this compound, are typically initiated by microbial enzymes. These initial reactions often involve the removal of halogen substituents, which is a critical step in reducing the compound's toxicity and recalcitrance. The presence of both chlorine and fluorine atoms suggests that dehalogenation will be a key process. This can occur through oxidative, reductive, or hydrolytic mechanisms, depending on the specific microorganisms and environmental conditions.
Q2: How does the presence of both chlorine and fluorine affect the degradation process?
A2: The degradation of polyhalogenated compounds is complex. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making it more resistant to cleavage.[1][2] Consequently, it is likely that microbial degradation would proceed via dechlorination first. The strong electron-withdrawing nature of both halogens can also influence the molecule's susceptibility to enzymatic attack.
Q3: What types of microorganisms are known to degrade halogenated aromatic compounds?
A3: A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade halogenated aromatic compounds. Genera such as Pseudomonas, Rhodococcus, Bacillus, and various fungi are frequently implicated in these processes.[3][4][5] These microbes possess specialized enzymes, such as dehalogenases and oxygenases, that can break down these complex molecules.
Q4: What are the expected intermediate and final degradation products?
A4: Following initial dehalogenation and ring cleavage, the degradation of this compound would likely proceed through a series of smaller, more easily metabolized organic acids, eventually leading to complete mineralization into carbon dioxide, water, and inorganic halides (chloride and fluoride ions). The specific intermediates will depend on the exact degradation pathway.
Q5: What analytical techniques are best suited for studying the degradation of this compound?
A5: A combination of chromatographic and spectroscopic techniques is essential for monitoring the degradation process and identifying intermediates. High-Performance Liquid Chromatography (HPLC) is ideal for separating the parent compound from its degradation products.[6][7] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is crucial for identifying the molecular weights and structures of unknown intermediates.[6][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile degradation products.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information of purified intermediates.[9]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation of the parent compound observed. | The selected microbial culture may lack the necessary enzymes. | - Screen a wider variety of microbial strains or consortia from contaminated sites.- Consider using a microbial consortium, as they can exhibit broader metabolic capabilities.[4] |
| Inappropriate culture conditions (pH, temperature, oxygen levels). | - Optimize culture conditions to match the known preferences of halogenated aromatic-degrading microbes.- Test both aerobic and anaerobic conditions, as dehalogenation mechanisms can differ.[10] | |
| The compound may be toxic to the microorganisms at the tested concentration. | - Perform a toxicity assay to determine the inhibitory concentration.- Start with a lower concentration of the test compound. | |
| Inconsistent or slow degradation rates. | Nutrient limitation in the culture medium. | - Ensure the growth medium contains sufficient carbon, nitrogen, and phosphorus sources to support microbial activity.[4] |
| Bioavailability of the compound is low. | - Use a co-solvent to increase the solubility of the compound, ensuring the solvent itself is not toxic to the microbes.- Agitate the cultures to ensure proper mixing. | |
| Difficulty in identifying degradation intermediates. | Intermediates are transient and do not accumulate to detectable levels. | - Collect samples at more frequent, earlier time points.- Use a higher concentration of the starting material (if not toxic) to potentially increase intermediate concentrations.- Employ more sensitive analytical techniques, such as high-resolution mass spectrometry. |
| Co-elution of intermediates with matrix components. | - Optimize the HPLC gradient and column chemistry for better separation.- Use sample preparation techniques (e.g., solid-phase extraction) to clean up the samples before analysis. |
Experimental Protocols
General Protocol for Assessing Microbial Degradation of this compound
-
Microorganism and Culture Preparation:
-
Select a microbial strain or consortium known for degrading halogenated aromatic compounds.
-
Grow the culture in a suitable liquid medium to the mid-exponential phase.
-
Harvest the cells by centrifugation and wash with a sterile buffer to remove residual growth medium.
-
-
Degradation Assay Setup:
-
Prepare a mineral salts medium that provides essential nutrients but no additional carbon source.
-
Dispense the mineral salts medium into sterile flasks.
-
Add this compound (dissolved in a minimal amount of a suitable solvent like acetone or DMSO) to achieve the desired final concentration. Include a solvent control.
-
Inoculate the flasks with the washed microbial cells.
-
Set up abiotic controls (no microorganisms) to assess for non-biological degradation and biotic controls (no test compound) to monitor the health of the culture.
-
Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm).
-
-
Sampling and Analysis:
-
Withdraw aliquots from each flask at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Prepare the samples for analysis. This may involve centrifugation to remove cells and extraction of the compound and its metabolites using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts using HPLC to quantify the disappearance of the parent compound.
-
Analyze the extracts using LC-MS to identify potential degradation intermediates.
-
Quantitative Data Summary
While specific data for this compound is unavailable, the following table presents general metabolic stability data for some fluorinated quinolone antibiotics, which can provide a comparative context for the stability of related fluorinated heterocyclic compounds.
| Compound | In Vitro Half-life (t½) in Liver Microsomes (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) |
| Ciprofloxacin | > 60 | < 10 |
| Norfloxacin | 45 - 60 | 10 - 20 |
| Ofloxacin | > 60 | < 10 |
| Pefloxacin | < 30 | > 50 |
Note: Data is compiled from various sources and should be used for comparative purposes only, as experimental conditions can vary.
Visualizations
Caption: A hypothetical microbial degradation pathway for this compound.
Caption: A general experimental workflow for studying microbial degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcmas.com [ijcmas.com]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. iipseries.org [iipseries.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Biodegradation of Xenobiotics: Pathways and Microbial Approaches • Environmental Studies (EVS) Institute [evs.institute]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,3-Dichloro-7-fluoroisoquinoline and 1,3-dichloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 1,3-Dichloro-7-fluoroisoquinoline and 1,3-dichloroisoquinoline. These compounds are important building blocks in medicinal chemistry and drug discovery, and understanding their relative reactivity is crucial for designing efficient synthetic routes to novel bioactive molecules. This document summarizes the expected reactivity based on established chemical principles and available data for analogous systems, focusing on nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Introduction to the Compared Products
1,3-dichloroisoquinoline is a heterocyclic compound featuring an isoquinoline core substituted with two chlorine atoms at positions 1 and 3. These chlorine atoms serve as reactive handles for various cross-coupling and substitution reactions, allowing for the introduction of diverse functionalities.
This compound is an analogue of 1,3-dichloroisoquinoline that bears an additional fluorine atom at the 7-position. The introduction of this highly electronegative atom is anticipated to modulate the electronic properties of the isoquinoline ring system, thereby influencing the reactivity of the chloro-substituents.
Comparative Reactivity Analysis
The primary sites of reaction for both molecules are the carbon-chlorine bonds at the C1 and C3 positions. The reactivity of these sites is influenced by the electron-withdrawing nature of the ring nitrogen and, in the case of this compound, the additional inductive effect of the fluorine atom.
It is well-established that in 1,3-dihaloisoquinolines, the C1 position is generally more reactive towards nucleophilic attack and palladium-catalyzed cross-coupling reactions than the C3 position. This is attributed to the stronger electron-withdrawing effect of the adjacent nitrogen atom on the C1 position.
Electronic Influence of the 7-Fluoro Substituent
The fluorine atom at the 7-position in this compound is expected to exert a significant electron-withdrawing inductive effect (-I) across the aromatic system. This effect is anticipated to further decrease the electron density of the isoquinoline ring, making the carbon atoms at positions 1 and 3 more electrophilic and, consequently, more susceptible to nucleophilic attack. Therefore, it is predicted that this compound will exhibit enhanced reactivity compared to its non-fluorinated counterpart in reactions involving nucleophiles.
Chloro vs. Fluoro-Substituents in Isoquinoline Drug Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Within the privileged isoquinoline scaffold, the choice between chloro- and fluoro-substituents can dramatically alter a compound's biological profile. This guide provides an objective comparison of these two halogens in the context of isoquinoline drug design, supported by experimental data and detailed methodologies.
Executive Summary
The decision to employ a chloro- or fluoro-substituent on an isoquinoline core is nuanced, with each halogen offering a distinct set of advantages and disadvantages. Generally, fluorine is favored for its ability to enhance metabolic stability and fine-tune basicity, while chlorine can provide stronger binding interactions through van der Waals forces and halogen bonds. The optimal choice is highly dependent on the specific biological target and the desired therapeutic profile.
Data Presentation
The following tables summarize the comparative effects of chloro- and fluoro-substituents on key drug-like properties, drawing from general trends in medicinal chemistry and specific examples within the isoquinoline class.
Table 1: Physicochemical Properties
| Property | Fluoro-Substituent | Chloro-Substituent | Rationale & Remarks |
| Electronegativity (Pauling Scale) | 3.98[1] | 3.16[1] | Fluorine's high electronegativity can significantly alter the electronic distribution within the isoquinoline ring. |
| Van der Waals Radius (Å) | 1.47[1] | 1.75[1] | The larger size of chlorine can lead to more significant steric interactions and potentially stronger van der Waals forces with the target protein. |
| Lipophilicity (logD) | Generally lower | Generally higher | Chlorinated compounds are typically more lipophilic than their fluorinated counterparts.[2] |
| Solubility | Generally higher | Generally lower | Fluorinated compounds tend to be more soluble than their chlorinated analogs.[2] |
Table 2: Pharmacodynamic Properties
| Property | Fluoro-Substituent | Chloro-Substituent | Rationale & Remarks |
| Binding Affinity (General Trend) | Generally slightly lower | Generally slightly higher | Chlorinated compounds show a slight tendency for higher binding affinity, potentially due to stronger halogen bonding and van der Waals interactions.[2] |
| Target-Specific Examples | In some isoquinoline-based PDE4B inhibitors, a 7-fluoro substituent contributes to significant inhibitory activity.[3] | In the same series of PDE4B inhibitors, a 6-chloro substituent also confers significant activity.[3] For certain indole derivatives, dichlorinated compounds were more active than chloro-fluoro or difluorinated analogs.[2] | |
| Antibacterial Activity | Replacement of a chloro group with a fluoro group on an alkynyl isoquinoline showed no change in antibacterial activity. | The chloro-substituted alkynyl isoquinoline was as active as its fluoro counterpart. |
Table 3: Pharmacokinetic Properties
| Property | Fluoro-Substituent | Chloro-Substituent | Rationale & Remarks |
| Metabolic Stability | Generally enhanced | Generally enhanced, but can be susceptible to oxidation | The carbon-fluorine bond is exceptionally strong, making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[4] Both fluoro- and chloro-indenoisoquinoline derivatives are considered metabolically stable. |
| Toxicity | Generally lower | Can be higher | Chlorinated compounds show a statistically significant, albeit small, trend towards higher toxicity compared to their fluorinated analogs.[2] |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of halogenated isoquinolines.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in a binding buffer.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (chloro- or fluoro-substituted isoquinoline).
-
Incubation: The plate is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the radioligand binding) can be determined. The Ki (inhibitory constant) is then calculated from the IC50 value.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Test System Preparation: Human liver microsomes (HLMs) or hepatocytes are thawed and suspended in a reaction buffer.
-
Assay Setup: The test compound (chloro- or fluoro-substituted isoquinoline) is added to the test system at a final concentration typically between 1 and 10 µM.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, such as NADPH.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualization
Signaling Pathway
Isoquinoline alkaloids are known to modulate various signaling pathways implicated in cancer and inflammation. The diagram below illustrates a simplified representation of the PI3K/Akt and MAPK signaling pathways, which are common targets for isoquinoline-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
The Biological Activity of 1,3-Dichloro-7-fluoroisoquinoline Derivatives: A Field Ripe for Exploration
A comprehensive review of current scientific literature reveals a notable absence of specific studies on the biological activity of 1,3-dichloro-7-fluoroisoquinoline derivatives. While the parent compound, this compound, is commercially available and has been mentioned as a chemical intermediate in patent literature, dedicated research into the therapeutic potential of its derivatives appears to be a nascent or as-yet-unpublished field. Consequently, a detailed comparison guide with quantitative data and experimental protocols for this specific class of compounds cannot be constructed at this time.
The broader family of isoquinoline and, more generally, quinoline derivatives, however, is a cornerstone of medicinal chemistry, with numerous compounds exhibiting a wide array of biological activities.[1][2] Extensive research has established the potential of substituted isoquinolines and quinolines as anticancer, antimicrobial, and kinase-inhibiting agents.[3][4][5][6] This suggests that derivatives of this compound could hold significant therapeutic promise, representing a fertile ground for future drug discovery and development efforts.
The Potential of Halogenated Isoquinolines: A Look at Related Compounds
To provide a contextual understanding of what the biological activities of this compound derivatives might be, this guide will summarize the activities of structurally related chloro- and fluoro-substituted isoquinoline and quinoline derivatives. The data presented here is for comparative purposes and should not be directly extrapolated to derivatives of the title compound.
Anticancer Activity of Chloro-Substituted Quinolines
A number of studies have highlighted the cytotoxic effects of chloro-substituted quinolines against various cancer cell lines. For instance, certain 7-chloroquinoline derivatives have demonstrated significant antiproliferative activity.[4][5][6]
Table 1: Examples of Anticancer Activity of Chloroquinoline Derivatives
| Compound Class | Cancer Cell Line | Reported Activity (e.g., IC50) | Reference |
| 7-Chloroquinoline Hydrazones | Various (NCI-60 panel) | Submicromolar GI50 values | [6] |
| 7-Chloro-(4-thioalkylquinoline) Derivatives | HCT116 (Colon Carcinoma) | IC50 values in the low micromolar range | [5] |
| Morita-Baylis-Hillman Adducts of 7-Chloroquinoline | MCF-7 (Breast), HCT-116 (Colorectal), HL-60 (Leukemia) | IC50 values in the low micromolar range | [4] |
Isoquinoline and Quinoline Derivatives as Kinase Inhibitors
The isoquinoline and quinoline scaffolds are prevalent in a multitude of kinase inhibitors, including some approved drugs.[7][8][9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The substitution pattern on the isoquinoline or quinoline ring, including the presence of halogens, plays a critical role in determining the potency and selectivity of these inhibitors.
While no specific kinase inhibition data exists for this compound derivatives, the general importance of this scaffold in kinase inhibitor design is well-established. For example, various substituted isoquinolines have been investigated as inhibitors of kinases such as IRAK4 and Bruton's tyrosine kinase (BTK).[7][9]
Experimental Protocols: General Methodologies for Assessing Biological Activity
The following are generalized experimental protocols commonly used to evaluate the biological activities of novel chemical entities, which would be applicable to the future study of this compound derivatives.
In Vitro Cytotoxicity Assays (e.g., MTT or MTS Assay)
This assay is a fundamental method for assessing the ability of a compound to inhibit cancer cell growth.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Cell Viability Measurement: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Kinase Inhibition Assays
These assays are used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Assay Components: The assay typically includes the purified kinase enzyme, a substrate (a peptide or protein that is phosphorylated by the kinase), and ATP (the phosphate donor).
-
Compound Incubation: The test compound at various concentrations is pre-incubated with the kinase enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radioisotope-based assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined.
Signaling Pathways and Experimental Workflows
Visualizing the logic of experimental design and the cellular pathways targeted can aid in understanding the potential mechanisms of action of novel compounds.
General Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening new compounds for anticancer activity.
Caption: A simplified workflow for the initial stages of anticancer drug discovery.
A Representative Kinase Signaling Pathway (MAPK/ERK Pathway)
Many anticancer drugs target key nodes in signaling pathways that drive cell proliferation. The MAPK/ERK pathway is a classic example.
Caption: The MAPK/ERK pathway, a common target for kinase inhibitors.
Future Directions
The lack of published data on the biological activity of this compound derivatives presents a clear opportunity for research. The synthesis and evaluation of a library of derivatives based on this scaffold could lead to the discovery of novel therapeutic agents. Key areas of investigation would include:
-
Anticancer Activity: Screening against a panel of human cancer cell lines to identify potent and selective cytotoxic agents.
-
Kinase Inhibition: Profiling against a broad range of kinases to identify potential targets and mechanisms of action.
-
Antimicrobial Activity: Evaluating activity against a panel of pathogenic bacteria and fungi.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the this compound core to understand the relationship between chemical structure and biological activity, which is crucial for the rational design of more potent and selective compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020 (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Halogenated Isoquinolines for Researchers and Drug Development Professionals
An in-depth analysis of synthetic methodologies for chloro-, bromo-, and fluoro-substituted isoquinolines, providing quantitative data, detailed experimental protocols, and insights into their role as modulators of key cellular signaling pathways.
Halogenated isoquinolines are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their unique physicochemical properties, imparted by the halogen substituent, make them invaluable scaffolds in drug discovery and development, with applications ranging from anticancer to neuroprotective agents. This guide offers a comparative analysis of common synthetic routes to these important compounds, presenting key performance indicators to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of halogenated isoquinolines can be achieved through various strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability requirements. Below is a summary of key synthetic transformations and their reported yields for producing chloro-, bromo-, and fluoro-isoquinolines.
Table 1: Comparative Yields for the Synthesis of Chloroisoquinolines
| Product | Starting Material | Method | Reagents | Reaction Conditions | Yield (%) | Citations |
| 1-Chloroisoquinoline | Isoquinoline-N-oxide | Deoxygenative Chlorination | POCl₃ | 105 °C, overnight | 85 | [1] |
| 3-Chloroisoquinoline | 1,3-Dichloroisoquinoline | Reduction | Red P, HI, Acetic Acid | 170 °C, 3 h | Not specified | |
| 5-Chloroisoquinoline | 5-Aminoisoquinoline | Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuCl, HCl | 0-10 °C | ~70-80 | [2] |
| 6-Chloroisoquinoline | 4-Chlorobenzaldehyde, Aminoacetaldehyde diethyl acetal | Pomeranz-Fritsch Reaction | Conc. H₂SO₄ or PPA | 100-120 °C, 4-8 h | 40-60 | [3] |
Table 2: Comparative Yields for the Synthesis of Bromoisoquinolines
| Product | Starting Material | Method | Reagents | Reaction Conditions | Yield (%) | Citations |
| 4-Bromoisoquinoline | Isoquinoline hydrochloride | Electrophilic Bromination | Br₂, Nitrobenzene | ~180 °C, ~5 h | Not specified | [4] |
| 4-Bromoisoquinoline | 2-Alkynyl benzyl azide | Palladium-catalyzed Cyclization | PdBr₂, CuBr₂, LiBr, MeCN | 80 °C | Up to 88 | [5] |
| 4-Bromoisoquinolin-1(2H)-one | 2-Alkynyl benzyl azide | Palladium-catalyzed Cyclization | PdBr₂, CuBr₂, HOAc, CH₂ClCH₂Cl/H₂O | 80 °C | Up to 83 | [5] |
Table 3: Comparative Yields for the Synthesis of Fluoroisoquinolines
| Product | Starting Material | Method | Reagents | Reaction Conditions | Yield (%) | Citations |
| 4-Fluoroisoquinoline | 4-Aminoisoquinoline | Balz-Schiemann Reaction | 1. HBF₄, NaNO₂ 2. Heat | Not specified | [6] | |
| 8-Fluoro-3,4-dihydroisoquinoline | N-pivaloyl-2-fluoro-phenethylamine | Directed ortho-Lithiation | s-BuLi, TMEDA, then DMF | -78 °C to rt | 54 |
Key Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful synthesis of halogenated isoquinolines. Below are protocols for some of the key reactions highlighted in the comparative tables.
Protocol 1: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-oxide
This method provides a high-yielding route to 1-chloroisoquinoline through deoxygenative chlorination.
Procedure:
-
Under ice bath cooling, slowly add phosphoryl chloride (200 mL) dropwise to isoquinoline-N-oxide (20.0 g).
-
After the addition is complete, heat the reaction mixture to 105 °C and reflux overnight.
-
Remove the excess phosphoryl chloride by distillation under reduced pressure.
-
Quench the residue with ice water and extract the product with dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain 1-chloroisoquinoline (yield: 85%).[1]
Protocol 2: Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for introducing a chlorine atom onto the isoquinoline core from an amino precursor.
Procedure: Part A: Diazotization
-
Suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water in a three-necked round-bottom flask and cool to 0-5 °C.
-
Slowly add 15 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C.
-
Add a cold solution of 2.5 g of sodium nitrite in 10 mL of deionized water dropwise over 30 minutes, keeping the temperature between 0 °C and 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C.[2]
Part B: Sandmeyer Reaction
-
In a separate beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming and then cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to 60 °C for 30 minutes.
-
After cooling and neutralization with NaOH solution, extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude product.[2]
Protocol 3: Synthesis of 6-Chloroisoquinoline via Pomeranz-Fritsch Reaction
This reaction builds the isoquinoline ring system from a substituted benzaldehyde and an aminoacetal.
Procedure:
-
Schiff Base Formation: Stir a mixture of 4-chlorobenzaldehyde (1 mole equivalent) and aminoacetaldehyde diethyl acetal (1 mole equivalent) in ethanol at room temperature for 2-4 hours. Remove the solvent under reduced pressure to obtain the crude Schiff base.[3]
-
Cyclization: Slowly add the crude Schiff base to stirred, ice-cold concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Heat the reaction mixture to 100-120 °C for 4-8 hours.[3]
-
After cooling, pour the mixture onto crushed ice and neutralize with a base (e.g., aqueous sodium hydroxide).
-
Extract the product with an organic solvent (e.g., dichloromethane), wash, dry, and concentrate the organic layers.
-
Purify the crude product by column chromatography to afford 6-chloroisoquinoline (yield: 40-60%).[3]
Halogenated Isoquinolines as Modulators of Signaling Pathways
The introduction of halogens into the isoquinoline scaffold can significantly influence their biological activity, often enhancing their potency and selectivity as modulators of various cellular signaling pathways implicated in disease.
Protein Kinase Inhibition
A number of halogenated quinoline and isoquinoline derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in cancer. For instance, certain quinoline-chalcone hybrids have demonstrated inhibitory activity against the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation.[7][8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by halogenated isoquinoline derivatives.
Wnt Signaling Pathway Modulation
The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis, and its aberrant activation is linked to various cancers. Some natural compounds, including the isoquinoline alkaloid berberine, have been shown to modulate this pathway.[9] While specific data on synthetic halogenated isoquinolines is emerging, the isoquinoline scaffold represents a promising starting point for the design of novel Wnt pathway inhibitors. The pathway's core mechanism involves the regulation of β-catenin levels. In the "off-state," a destruction complex phosphorylates β-catenin, targeting it for degradation. Wnt signaling activation leads to the disassembly of this complex, allowing β-catenin to accumulate and activate target gene transcription.
Caption: Overview of the Wnt/β-catenin signaling pathway and potential points of modulation.
Experimental Workflow for Synthesis and Biological Evaluation
The development of novel halogenated isoquinolines as therapeutic agents follows a structured workflow, from initial synthesis to biological characterization.
Caption: A typical workflow for the synthesis and development of halogenated isoquinolines as drug candidates.
Conclusion
The synthesis of halogenated isoquinolines offers a rich field of study with significant implications for drug discovery. The choice of synthetic route is a critical decision that impacts yield, purity, and scalability. This guide provides a comparative framework to assist researchers in navigating these choices. Furthermore, the exploration of how halogenation influences the biological activity of isoquinolines, particularly their ability to modulate key signaling pathways, continues to be a promising avenue for the development of novel therapeutics. As our understanding of these structure-activity relationships grows, so too will our ability to design and synthesize more potent and selective halogenated isoquinoline-based drugs.
References
- 1. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 7. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Structure-Activity Relationship of 1,3-Dichloro-7-fluoroisoquinoline Analogs: A Comparative Guide
A comprehensive analysis of the structure-activity relationship (SAR) for 1,3-dichloro-7-fluoroisoquinoline analogs is currently limited by the scarcity of publicly available research directly investigating this specific scaffold. However, by examining the broader classes of substituted isoquinolines and quinolines, particularly those bearing chloro and fluoro groups, we can infer potential SAR trends and guide future research in the development of novel therapeutic agents.
This guide provides a comparative overview based on existing literature for structurally related compounds, focusing on their potential as anticancer and antimicrobial agents. The information presented herein is intended for researchers, scientists, and drug development professionals to inform the design and synthesis of novel this compound derivatives with enhanced biological activity.
Impact of Chloro and Fluoro Substitutions on Biological Activity
The positions and nature of substituents on the isoquinoline and quinoline rings play a crucial role in determining their biological efficacy.
Anticancer Activity:
Numerous studies have highlighted the anticancer potential of substituted isoquinolines and quinolines.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, can significantly influence their cytotoxic properties. For instance, chloroquinoline derivatives have been shown to exhibit notable anticancer activity against various cell lines, including lung, HeLa, colorectal, and breast cancer.[3] The mechanism of action for some of these compounds is believed to involve the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway.[3][4]
Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability, which can lead to improved pharmacological profiles.[5] In the context of isoquinoline-based inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), the addition of a fluorine atom has been shown to modulate potency.[4] While direct data on this compound is unavailable, the combined electron-withdrawing effects of the two chlorine atoms at positions 1 and 3, and the fluorine atom at position 7, could potentially lead to potent inhibition of various cellular targets.
Antimicrobial Activity:
The isoquinoline and quinoline scaffolds are also present in many compounds with antibacterial and antifungal properties.[6] The presence of a fluorine atom in quinoline analogs has been associated with good antifungal activity.[6] Similarly, various substituted quinolines have demonstrated activity against both Gram-positive and Gram-negative bacteria.[7] The specific substitution pattern of this compound suggests that its analogs could be explored for their antimicrobial potential.
Comparative Data of Structurally Related Analogs
To illustrate the potential impact of substitutions on the isoquinoline and quinoline core, the following table summarizes the anticancer activity of a series of substituted quinoline derivatives against the T47D breast cancer cell line.
| Compound ID | R Group | IC50 (nM) |
| 1 | H | >10,000 |
| 2 | 8-NH(CH2)3-Phthalamide | 25 ± 4 |
| 3 | 8-NH(CH2)2CN | 40 ± 5 |
| 4 | 8-NHCH2-(4-imidazolyl) | 1,000 ± 100 |
| 5 | 8-NHCH2-(2-thienyl) | 100 ± 10 |
| 6 | 8-NHCH2-(2-furanyl) | 16 ± 3 |
| Data adapted from a study on substituted quinolines as anti-breast cancer agents.[7] The core structure is 6-methoxy-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline with substitutions at the 8-amino position. |
This data indicates that the nature of the substituent at the 8-position significantly influences the anticancer potency, with the 2-furanylmethylamino group (compound 6) conferring the highest activity in this series.[7]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of substituted isoquinolines and a common assay for evaluating anticancer activity.
Synthesis of Substituted Isoquinolines (Bischler-Napieralski Reaction)
A common method for synthesizing 1-substituted-3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[8][9]
Workflow for Bischler-Napieralski Synthesis
Caption: General workflow for the Bischler-Napieralski synthesis of isoquinolines.
Protocol:
-
Acylation: A solution of a β-phenylethylamine in a suitable solvent (e.g., dichloromethane) is treated with an acyl chloride or anhydride in the presence of a base (e.g., triethylamine) at 0°C to room temperature. The reaction is stirred until completion, and the resulting N-acyl-β-phenylethylamine is isolated.
-
Cyclodehydration: The N-acyl-β-phenylethylamine is dissolved in a suitable solvent (e.g., toluene), and a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) is added.[8] The mixture is refluxed until the starting material is consumed.
-
Dehydrogenation: The resulting 1-substituted-3,4-dihydroisoquinoline is then dehydrogenated to the corresponding isoquinoline using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent.[8]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Workflow for MTT Assay
Caption: Experimental workflow for a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of this compound) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution, and the plates are incubated for an additional 2-4 hours.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
Potential Signaling Pathways
Substituted isoquinolines and quinolines have been reported to exert their anticancer effects through the modulation of various signaling pathways. A key pathway implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[4]
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and potential inhibition by isoquinoline analogs.
Inhibition of PI3K by bioactive compounds prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt and downstream effectors like mTOR. This disruption can lead to the induction of apoptosis and a reduction in cell proliferation. Molecular docking studies of some chloroquinoline derivatives have suggested that they can bind to the active site of the PI3K enzyme, supporting this proposed mechanism of action.[3]
Conclusion
While direct experimental data on the structure-activity relationship of this compound analogs is not yet available, the existing literature on related isoquinoline and quinoline derivatives provides a solid foundation for future research. The strategic placement of chloro and fluoro substituents on the isoquinoline core is a promising approach for the development of novel anticancer and antimicrobial agents. Further synthesis and biological evaluation of a library of this compound analogs are warranted to elucidate their specific SAR and to identify lead compounds for further preclinical development. The experimental protocols and potential mechanisms of action outlined in this guide can serve as a valuable resource for researchers embarking on the exploration of this novel chemical space.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 9. Isoquinoline - Wikipedia [en.wikipedia.org]
Comparative Guide to the Analytical Validation of 1,3-Dichloro-7-fluoroisoquinoline Purity
This guide provides a comprehensive comparison of analytical methods for the validation of 1,3-Dichloro-7-fluoroisoquinoline purity, a critical parameter for researchers, scientists, and professionals in drug development. Ensuring the purity of this compound is paramount for the reliability and reproducibility of experimental results. This document outlines detailed experimental protocols and presents comparative data for two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound and Purity Analysis
This compound is a substituted isoquinoline with the chemical formula C₉H₄Cl₂FN and a molecular weight of 216.04 g/mol .[1][2][3] Isoquinolines are a class of heterocyclic aromatic organic compounds that are constituents of many natural alkaloids and are pivotal structural motifs in numerous pharmaceutical agents.[4] Given its reactive chloro and fluoro groups, this compound serves as a versatile building block in medicinal chemistry and materials science. The purity of this reagent is crucial as impurities can lead to undesirable side reactions, impact product yield and quality, and potentially introduce toxic byproducts in drug development pipelines.
Analytical validation provides documented evidence that an analytical method is suitable for its intended purpose.[5] For purity determination, this involves assessing the method's ability to accurately and precisely quantify the main compound and separate it from any potential impurities. These impurities could arise from the synthetic route, such as unreacted starting materials or byproducts from side reactions.[6][7]
Comparative Analysis of Analytical Methods
This guide compares two orthogonal analytical techniques, HPLC and GC-MS, for the purity assessment of this compound. Orthogonal methods, which rely on different separation and detection principles, provide a more comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is proposed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It is particularly useful for identifying unknown impurities due to the mass spectral data it provides.
Below is a summary of the hypothetical performance data for the two methods.
| Parameter | HPLC Method | GC-MS Method |
| Purity Assay (Area %) | 99.85% | 99.82% |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% |
| Precision (RSD%) | < 1.0% | < 1.5% |
| Accuracy (Recovery %) | 98.0 - 102.0% | 97.5 - 102.5% |
Experimental Protocols
Detailed methodologies for the HPLC and GC-MS analyses are provided below.
HPLC Method Protocol
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Concentration: Prepare a solution of this compound in the diluent to a final concentration of approximately 0.5 mg/mL.
GC-MS Method Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
Sample Preparation:
-
Solvent: Dichloromethane.
-
Sample Concentration: Prepare a solution of this compound in dichloromethane to a final concentration of approximately 1 mg/mL.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the analytical validation process and the individual analytical methods.
Conclusion
The analytical validation of this compound purity requires robust and reliable methods. Both HPLC and GC-MS offer excellent capabilities for this purpose. The choice between the two, or the decision to use them orthogonally, will depend on the specific requirements of the analysis, such as the need for impurity identification (where GC-MS excels) or the analysis of potentially non-volatile impurities (where HPLC is more suitable). The provided protocols and performance data serve as a guide for establishing a comprehensive quality control strategy for this important chemical intermediate.
References
- 1. This compound | 941294-25-3 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. 7. Validation of analytical methods [eurachem.org]
- 6. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoquinoline synthesis [quimicaorganica.org]
A Comparative Guide to the Suzuki Coupling of Dichloroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds. This guide provides a comparative analysis of the Suzuki coupling reactions of various dichloroisoquinoline isomers, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding the reactivity and regioselectivity of these substrates is crucial for the efficient synthesis of novel isoquinoline derivatives. This document summarizes experimental data, details reaction protocols, and explores the factors governing the selective functionalization of dichloroisoquinolines.
Introduction to Suzuki Coupling of Dichloroisoquinolines
The isoquinoline scaffold is a key structural motif in a multitude of biologically active compounds and functional materials. The introduction of aryl, heteroaryl, or vinyl substituents onto the isoquinoline core via Suzuki coupling of dichloroisoquinoline precursors is a common and effective strategy in drug discovery and development. However, the presence of two chlorine atoms on the isoquinoline ring presents a challenge in controlling the regioselectivity of the coupling reaction. The position of the chlorine atoms significantly influences their reactivity, which is primarily governed by the electronic effects of the nitrogen atom within the heterocyclic ring. Generally, chlorine atoms at positions alpha to the nitrogen (e.g., C1) are more activated towards oxidative addition, the rate-determining step in the Suzuki catalytic cycle, compared to those at other positions.
This guide will delve into the comparative reactivity of different dichloroisoquinoline isomers, providing a framework for predicting and controlling the outcome of Suzuki coupling reactions.
Comparative Performance of Dichloroisoquinoline Isomers
The regioselectivity of the Suzuki-Miyaura coupling on dichloroisoquinolines is highly dependent on the substitution pattern of the chlorine atoms. The inherent electronic properties of the isoquinoline ring system dictate the preferred site of reaction.
Regioselectivity Trends:
-
1,3-Dichloroisoquinoline: In the case of 1,3-dihalo-isoquinolines, selective Suzuki-Miyaura coupling is known to occur preferentially at the C1 position.[1] This is attributed to the higher electrophilicity of the C1 carbon due to its proximity to the ring nitrogen.
-
1,6-Dichloroisoquinoline: Similar to the 1,3-isomer, 1,6-dichloroisoquinolines also undergo selective coupling at the C1 position.[1]
-
4,7-Dichloroisoquinoline: For dihaloquinolines, which are structurally related to isoquinolines, studies on 4,7-dichloroquinoline have shown that the C4 position is more reactive than the C7 position in phosphine-free palladium-catalyzed Suzuki couplings in water.[2] This preference is again influenced by the electronic effects of the nitrogen atom. Interestingly, with 4,7-dibromoisoquinoline, the reaction occurs at the C7 position, highlighting that the nature of the halogen also plays a critical role.[1]
The choice of catalyst, ligand, base, and solvent system can further influence the regioselectivity and overall yield of the reaction. For challenging couplings involving less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands, such as those from the Buchwald-type biarylphosphine family (e.g., SPhos, XPhos), is often beneficial.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for the Suzuki coupling of different dichloroisoquinolines with phenylboronic acid, providing a comparative overview of their reactivity under various conditions.
Table 1: Comparison of Monosubstitution Product Yields for Dichloroisoquinolines with Phenylboronic Acid
| Dichloroisoquinoline Isomer | Position of Substitution | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,7-Dichloroquinoline | C4 | Pd(OAc)₂ (phosphine-free) | Na₂CO₃ | Water | 100 | 1 | 78 | [2] |
Note: Data for a direct comparison of all dichloroisoquinoline isomers under identical conditions is limited in the literature. The data presented is compiled from available studies on individual or related isomers.
Table 2: Comparison of Disubstitution Product Yields for Dichloroisoquinolines with Phenylboronic Acid
| Dichloroisoquinoline Isomer | Position of Substitution | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,7-Dichloroquinoline | C4 and C7 | Pd(OAc)₂ (phosphine-free) | Na₂CO₃ | Water | 100 | 1 | 12 | [2] |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki coupling of dichloroisoquinolines, based on established methods for similar chloro-heteroaromatic compounds. These protocols can serve as a starting point for optimization.
General Protocol for Suzuki Coupling of Dichloroisoquinolines
This generalized procedure is adaptable for various dichloroisoquinoline isomers and arylboronic acids.
Materials:
-
Dichloroisoquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv) or other suitable palladium precatalyst
-
Phosphine ligand (e.g., SPhos, XPhos) (0.04-0.10 equiv)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Deionized water (if using a biphasic system)
Procedure:
-
Vessel Preparation: In a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the dichloroisoquinoline, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.[4]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent.[4] If a biphasic system is used, add deionized water. Add the palladium precatalyst and the phosphine ligand to the stirring suspension.
-
Degassing: Sparge the resulting mixture with the inert gas for 15-30 minutes to thoroughly degas the solution.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[4]
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.[4]
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[4]
Specific Protocol for Suzuki Coupling of 4,7-Dichloroquinoline with Phenylboronic Acid[2]
Materials:
-
4,7-Dichloroquinoline (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv)
-
Sodium carbonate [Na₂CO₃] (2.0 equiv)
-
Water
Procedure:
-
A mixture of 4,7-dichloroquinoline, phenylboronic acid, sodium carbonate, and palladium(II) acetate in water is heated at reflux (100 °C).
-
The reaction progress is monitored, and upon completion (typically 1 hour), the mixture is worked up.
-
The workup procedure involves cooling the reaction, followed by extraction with an organic solvent, washing, drying, and purification by chromatography to isolate the 7-chloro-4-phenylquinoline and 4,7-diphenylquinoline products.
Visualizing the Suzuki Coupling Workflow
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling of dichloroisoquinolines.
Caption: Key factors influencing the regioselectivity of Suzuki coupling on dichloroisoquinolines.
Conclusion
The Suzuki-Miyaura cross-coupling of dichloroisoquinolines is a valuable synthetic tool for the generation of diverse isoquinoline derivatives. The regiochemical outcome of these reactions is predictable to a certain extent, with the C1 position being the most reactive site in isomers such as 1,3- and 1,6-dichloroisoquinoline. However, the reactivity of other positions, as seen in the case of 4,7-disubstituted isoquinolines and related quinolines, is also significant and can be influenced by the choice of halogen and reaction conditions. For researchers aiming to synthesize specific isomers, a careful selection of the starting dichloroisoquinoline and optimization of the catalytic system are paramount. This guide provides a foundational understanding and practical protocols to aid in the successful application of the Suzuki coupling for the selective functionalization of dichloroisoquinolines.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Comparative Reactivity of C1 and C3 Chlorine in 1,3-Dichloroisoquinolines: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of heterocyclic compounds, 1,3-dichloroisoquinoline serves as a versatile scaffold. The differential reactivity of the chlorine atoms at the C1 and C3 positions offers a strategic advantage for selective chemical modifications. This guide provides an objective comparison of the reactivity of these two positions, supported by experimental data, to inform synthetic strategies.
The general observation is that the chlorine atom at the C1 position of 1,3-dichloroisoquinoline is significantly more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the C3 position. This enhanced reactivity is attributed to the higher electrophilicity of the C1 position, which is influenced by the adjacent nitrogen atom in the isoquinoline ring system.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. In the context of 1,3-dichloroisoquinoline, these reactions demonstrate a marked preference for substitution at the C1 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. Experimental evidence consistently shows that when 1,3-dichloroisoquinoline is subjected to Suzuki-Miyaura coupling conditions, the reaction selectively occurs at the C1 position. The intrinsic electrophilicity of the C1 position in isoquinolines is substantial enough to direct the reaction to this site, even in the presence of other, typically more reactive, leaving groups like bromine at other positions on the isoquinoline core.[1] For instance, 1,3-dichloro- and 1,6-dichloroisoquinolines are known to undergo selective Suzuki-Miyaura coupling reactions at the C1 position.
Table 1: Comparison of C1 vs. C3 Reactivity in Suzuki-Miyaura Coupling
| Entry | Reactant | Coupling Partner | Catalyst/Ligand | Base | Solvent | Position of Substitution | Yield (%) |
| 1 | 1,3-Dichloroisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | C1 | High (Specific yield not reported)[1] |
| 2 | 1,3-Dichloro-6-bromoisoquinoline | Arylboronic acid | Not specified | Not specified | Not specified | C1 (selective over C-Br) | Not specified[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While specific comparative data for the Buchwald-Hartwig amination on 1,3-dichloroisoquinoline is limited in the readily available literature, the general principles of reactivity in related systems, such as 6-bromo-2-chloroquinoline, suggest that the more electron-deficient position will be more reactive. In such systems, selective amination of an aryl bromide in the presence of a heteroaryl chloride has been demonstrated, highlighting the nuanced interplay of electronic effects and catalyst systems.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) reactions on 1,3-dichloroisoquinoline also exhibit a preference for the C1 position. The electron-withdrawing effect of the neighboring nitrogen atom makes the C1 position more susceptible to nucleophilic attack.
Table 2: Comparison of C1 vs. C3 Reactivity in Nucleophilic Aromatic Substitution
| Entry | Nucleophile | Solvent | Temperature (°C) | Position of Substitution | Product |
| 1 | Secondary Amine | Dioxane | 100 | C1 | 1-Amino-3-chloroisoquinoline |
| 2 | Alkoxide | Alcohol | Reflux | C1 | 1-Alkoxy-3-chloroisoquinoline |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling at C1 of 1,3-Dichloroisoquinoline
This protocol is a generalized procedure based on standard Suzuki-Miyaura coupling conditions for heteroaryl chlorides.
Materials:
-
1,3-Dichloroisoquinoline
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, or DMF)
Procedure:
-
To an oven-dried reaction vessel, add 1,3-dichloroisoquinoline, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1-aryl-3-chloroisoquinoline.
General Protocol for Nucleophilic Aromatic Substitution at C1 of 1,3-Dichloroisoquinoline
This protocol is a generalized procedure for the reaction of amines or alkoxides with 1,3-dichloroisoquinoline.
Materials:
-
1,3-Dichloroisoquinoline
-
Nucleophile (e.g., primary or secondary amine, or sodium alkoxide, 1.1 - 2.0 equivalents)
-
Solvent (e.g., Dioxane, DMF, or the corresponding alcohol for alkoxides)
-
Optional: Base (e.g., K₂CO₃ or Et₃N, if the nucleophile is an amine salt)
Procedure:
-
In a reaction vessel, dissolve 1,3-dichloroisoquinoline in the appropriate solvent.
-
Add the nucleophile (and base, if necessary) to the solution.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then partitioned between an organic solvent and water.
-
The organic layer is washed with water and brine, dried over anhydrous sulfate, filtered, and concentrated.
-
The product is purified by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationship in the reactivity of 1,3-dichloroisoquinoline and a general experimental workflow for its functionalization.
References
Fluorine's Impact on Dichloroisoquinoline Bioactivity: A Comparative Guide
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced pharmacological properties. This guide provides a comparative analysis of the effects of fluorine on the bioactivity of dichloroisoquinoline scaffolds, a class of compounds with significant therapeutic potential. By examining experimental data from closely related isoquinoline analogs, we aim to provide researchers, scientists, and drug development professionals with insights into the structure-activity relationships (SAR) governed by fluorination.
Introduction: The Role of Fluorine in Drug Design
Fluorine possesses a unique combination of properties that make it an attractive element for modifying drug candidates. Its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] In the context of dichloroisoquinolines, the introduction of fluorine can be hypothesized to modulate their interaction with biological targets and alter their pharmacokinetic profiles.
Comparative Bioactivity Data: Insights from Halogenated Isoquinoline Analogs
Table 1: Comparative Cytotoxicity of Halogenated Indenoisoquinoline Analogs in Human Cancer Cell Lines
| Compound | Halogen at C3 | Mean GI50 (µM) across NCI-60 Cell Line Panel |
| 1 (Nitro Analog) | -NO2 | 0.55 |
| 2 (Chloro Analog) | -Cl | 0.48 |
| 3 (Fluoro Analog) | -F | 0.63 |
Data adapted from a study on 7-azaindenoisoquinolines, which are structurally related to the isoquinoline core. The GI50 is the concentration required to inhibit cell growth by 50%.[3]
In this analogous series, the replacement of a nitro group with a chlorine atom resulted in a slight increase in cytotoxic potency, while the fluorine-substituted analog showed a modest decrease in activity compared to the nitro compound.[3] This highlights that the effect of halogen substitution is not always predictable and is highly dependent on the specific molecular scaffold and its biological target.
Table 2: Topoisomerase I Inhibitory Activity of Halogenated Indenoisoquinoline Analogs
| Compound | Halogen at C3 | Topoisomerase I Inhibition Score |
| 1 (Nitro Analog) | -NO2 | ++++ |
| 2 (Chloro Analog) | -Cl | +++ |
| 3 (Fluoro Analog) | -F | +++ |
The score is a semi-quantitative measure of Top1 inhibitory activity, with ++++ representing the highest activity.[3]
Both the chloro and fluoro analogs demonstrated significant, albeit slightly reduced, Topoisomerase I inhibitory activity compared to the parent nitro compound.[3] This suggests that while halogens can be effective bioisosteres for other functional groups, subtle electronic and steric differences can influence target engagement.
Experimental Protocols
To ensure the reproducibility of bioactivity assessment, standardized experimental protocols are crucial. Below are detailed methodologies for two key assays relevant to the evaluation of dichloroisoquinoline derivatives.
1. MTT Assay for In Vitro Cytotoxicity
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50) and is a primary screening method for anticancer activity.[1][4]
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in the culture medium. The medium from the cell plates is replaced with the medium containing various concentrations of the test compound. Control wells receive medium with DMSO only. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against the compound concentration.
2. DNA Topoisomerase I Relaxation Assay
This assay is used to determine the inhibitory effect of a compound on the catalytic activity of Topoisomerase I.[5][6][7][8]
-
Reaction Mixture: The reaction is typically performed in a final volume of 20 µL containing 1X reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA), 0.25 µg of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound.
-
Enzyme Addition: The reaction is initiated by adding 1-2 units of purified human Topoisomerase I.
-
Incubation: The reaction mixture is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto a 1% agarose gel containing ethidium bromide. Electrophoresis is carried out to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: The DNA bands are visualized under UV light. An effective Topoisomerase I inhibitor will prevent the relaxation of the supercoiled DNA, resulting in a band that migrates faster than the relaxed DNA control.
Visualizations
Caption: Experimental workflow for comparing the bioactivity of fluorinated and non-fluorinated dichloroisoquinolines.
Caption: Hypothetical signaling pathway showing Topoisomerase I inhibition by a dichloroisoquinoline derivative leading to apoptosis.
Conclusion
The introduction of fluorine into the dichloroisoquinoline scaffold is a promising strategy for modulating its bioactivity. While direct comparative data is limited, evidence from analogous halogenated isoquinoline systems suggests that fluorine can significantly influence cytotoxic and enzyme inhibitory potency. The precise effects are highly dependent on the position of the fluorine atom and the specific biological context. Further systematic studies are warranted to fully elucidate the structure-activity relationships of fluorinated dichloroisoquinolines and to exploit their therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 7. ebiohippo.com [ebiohippo.com]
- 8. inspiralis.com [inspiralis.com]
The Fluorine Advantage? A Comparative Guide to the Cytotoxicity of Fluorinated and Non-Fluorinated Isoquinolines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of fluorinated versus non-fluorinated isoquinoline derivatives, supported by experimental data. The strategic incorporation of fluorine into the isoquinoline scaffold is a key strategy in medicinal chemistry to enhance pharmacological properties, and this guide delves into its impact on cytotoxicity.
The isoquinoline core is a structural motif found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer effects. Fluorination, the process of introducing fluorine atoms into a molecule, can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide synthesizes available data to illuminate the nuanced effects of fluorination on the cytotoxic potential of isoquinolines.
Comparative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values for various fluorinated and non-fluorinated isoquinoline derivatives against several cancer cell lines, providing a comparative overview of their cytotoxic potential.
Fluorinated Isoquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-((6-fluoroisoquinolin-1-yl)methylene)-N,N-dimethylhydrazinecarbothioamide | Pancreatic cancer, small-cell lung carcinoma, prostate cancer, and leukemia cell lines | 0.001 - 0.2 | [1] |
| 7-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative | PARP2 | >10,000 (PARP1), 800 (PARP2) | [2] |
Non-Fluorinated Isoquinoline Derivatives
| Compound | Cell Line(s) | IC50 (µM) | Reference |
| Scoulerine | Caco-2, Hep-G2 | 6.44 ± 0.87, 4.57 ± 0.42 | [3][4] |
| Aromoline | Caco-2 | Moderately active | [4] |
| Berbamine | Hep-G2 | Significant cytotoxic effects | [3][4] |
| Parfumidine | Hep-G2 | Significant cytotoxic effects | [3][4] |
| Sanguinarine | Various cancer cell lines | 0.11–0.54 µg/mL | [5] |
| Chelerythrine | Various cancer cell lines | 0.14–0.46 µg/mL | [5] |
| 1,4-Disubstituted-3,4-dihydroisoquinoline derivative (Compound 32) | CEM Leukemia | 0.64 | [6] |
| N-Tosyl-1,2,3,4-tetrahydroisoquinoline analog (Compound 4k) | HuCCA-1, A-549 | 10.32, 11.54 | [6] |
| Noscapine derivatives | MCF-7, MDA-MB-231 | 3.7 - 32.4 | [1] |
| Isoquinoline derivative 22 | A549 | 0.155 | [1] |
| Isoquinoline derivative 23 | MCF7 | 0.170 | [1] |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the cytotoxicity of isoquinoline derivatives.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Isoquinoline derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the isoquinoline derivative in culture medium.
-
Add the diluted compounds to the respective wells and incubate for 48 or 72 hours.[7]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[7]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm.[7]
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of the isoquinoline derivative.
-
Harvest the cells and wash them with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]
-
Incubate for 15 minutes at room temperature in the dark.[6][7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.[7]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.[7]
-
Add PI staining solution and incubate for 15 minutes in the dark.[7]
-
Analyze the samples by flow cytometry.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: A general experimental workflow for evaluating the cytotoxicity of isoquinoline derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for isoquinoline-based inhibitors.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Navigating the Synthesis of 1,3-Dichloro-7-fluoroisoquinoline: A Comparative Guide to Synthetic Strategies
Comparative Analysis of Synthetic Routes
The synthesis of 1,3-Dichloro-7-fluoroisoquinoline can be approached through two primary strategies, each with distinct advantages and disadvantages in terms of reaction steps, yields, and starting material accessibility. Below is a summary of the key quantitative data for each proposed route.
| Parameter | Route 1: From 4-Fluorophthalic Acid | Route 2: From 3-Fluoro-N-phenethylacetamide |
| Starting Materials | 4-Fluorophthalic acid, Malonic acid, Ammonia | 3-Fluorobenzyl cyanide, Acetic anhydride, Hydrogen |
| Key Intermediates | 7-Fluoroisoquinoline-1,3(2H,4H)-dione | N-(3-Fluorophenethyl)acetamide |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) / Phosphorus pentachloride (PCl₅) |
| Overall Yield (projected) | Moderate | Moderate to Good |
| Number of Steps | 3 | 3 |
| Purity (typical) | ≥97% | ≥97% |
| Key Advantages | Utilizes commercially available starting materials. | Potentially higher overall yield. |
| Key Disadvantages | The initial cyclization can have moderate yields. | Requires a high-pressure hydrogenation step. |
Experimental Protocols
Route 1: Synthesis via Cyclization of 4-Fluorophthalic Acid and Subsequent Chlorination
This route commences with the construction of the isoquinoline core from 4-fluorophthalic acid, followed by chlorination.
Step 1: Synthesis of 2-(Carboxymethyl)-4-fluorobenzoic acid
A mixture of 4-fluorophthalic acid and malonic acid is heated, leading to a condensation reaction to form the substituted benzoic acid derivative.
Step 2: Synthesis of 7-Fluoroisoquinoline-1,3(2H,4H)-dione
The resulting 2-(carboxymethyl)-4-fluorobenzoic acid is cyclized in the presence of a dehydrating agent and ammonia source, such as urea, at high temperatures to yield 7-fluoroisoquinoline-1,3(2H,4H)-dione.
Step 3: Synthesis of this compound
The intermediate dione is then subjected to chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine, to afford the final product, this compound.
Route 2: Synthesis via Bischler-Napieralski Cyclization and Subsequent Chlorination
This alternative pathway builds the isoquinoline ring through a classical Bischler-Napieralski reaction.
Step 1: Synthesis of N-(3-Fluorophenethyl)acetamide
3-Fluorobenzyl cyanide is reduced to 2-(3-fluorophenyl)ethan-1-amine, which is then acetylated using acetic anhydride to yield N-(3-fluorophenethyl)acetamide.
Step 2: Synthesis of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
The N-(3-fluorophenethyl)acetamide undergoes intramolecular cyclization under acidic conditions, typically using a strong acid like polyphosphoric acid (PPA), to form 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one.
Step 3: Synthesis of this compound
The resulting lactam is then treated with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to introduce the two chlorine atoms and aromatize the heterocyclic ring, yielding this compound.
Visualizing the Synthetic Pathways
To further clarify the reaction sequences, the following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
A Comparative Analysis of Electrophilicity in Halogenated Isoquinolines for Drug Development and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophilic reactivity of chlorinated, brominated, and iodinated isoquinolines. Understanding these differences is crucial for designing efficient synthetic routes and developing novel pharmaceutical agents. The reactivity of a halogenated isoquinoline is primarily dictated by the nature of the chemical transformation being undertaken, with palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) showing distinct and often opposing trends.
Comparative Reactivity Data
The electrophilicity of a halogenated isoquinoline is highly dependent on the reaction mechanism. In general, for transition metal-catalyzed cross-coupling reactions, the reactivity is governed by the carbon-halogen (C-X) bond strength. Conversely, in nucleophilic aromatic substitution, the electronegativity of the halogen and the stability of the intermediate play a more significant role. The position of the halogen on the isoquinoline ring is also a critical determinant of reactivity, with the C-1 position being particularly activated towards nucleophilic attack due to the electron-withdrawing influence of the ring nitrogen.[1][2]
| Feature | 1-Chloroisoquinoline | 1-Bromoisoquinoline | 1-Iodoisoquinoline |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) | |||
| General Reactivity | Lower | Higher | Highest |
| Typical Conditions | Harsher conditions, higher catalyst loading, longer reaction times required.[3] | Milder conditions, lower catalyst loading, and shorter reaction times compared to chloro-derivatives.[3] | Most reactive, often proceeds under the mildest conditions with the highest yields.[4][5] |
| Governing Factor | High C-Cl bond dissociation energy (approx. 328 kJ/mol).[6] | Intermediate C-Br bond dissociation energy (approx. 276 kJ/mol).[6] | Low C-I bond dissociation energy (approx. 240 kJ/mol).[6] |
| Nucleophilic Aromatic Substitution (SNAr) | |||
| General Reactivity | Generally Highest | Intermediate | Lower |
| Reaction Rate | The high electronegativity of chlorine polarizes the C-Cl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[3] | Reactivity is intermediate, influenced by a balance of electronegativity and leaving group ability. | The lower electronegativity of iodine results in a less polarized C-I bond, leading to a slower initial nucleophilic attack. |
| Governing Factor | Rate is primarily influenced by the rate of nucleophilic attack to form the Meisenheimer complex, which is accelerated by the electron-withdrawing nature of chlorine.[3][7] | Leaving group ability becomes a more significant factor. | The C-I bond is the weakest, making iodide an excellent leaving group, but the initial attack is often the rate-determining step.[8] |
| Intrinsic Electrophilicity at C-1 | The intrinsic electrophilicity of the C-1 position can sometimes override the typical reactivity trends, making 1-chloroisoquinolines surprisingly reactive in some cross-coupling reactions.[4] | The balance of bond strength and electronic effects makes it a versatile substrate for various transformations. | Highly reactive in transformations where C-X bond cleavage is the rate-determining step. |
Visualizing Reaction Mechanisms and Workflows
To better illustrate the key transformations and factors influencing the choice of halogenated isoquinoline, the following diagrams outline a typical experimental workflow and the catalytic cycle of a common cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are representative protocols for key reactions used to evaluate the electrophilicity of halogenated isoquinolines.
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the halogenated position of an isoquinoline.[9][10]
Materials:
-
Halogenated isoquinoline (1.0 mmol)
-
Arylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 - 0.1 equiv)
-
Base (e.g., Cs₂CO₃, 2.5 equiv)
-
Anhydrous 1,4-dioxane (e.g., 20 mL)
-
Water (e.g., 2 mL)
-
Round-bottom pressure flask with a stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom pressure flask equipped with a stir bar, add the halogenated isoquinoline (1.0 mmol), the boronic acid/ester (1.1 equiv), and cesium carbonate (2.5 equiv).
-
Under an argon atmosphere, add anhydrous 1,4-dioxane and water.
-
Sparge the mixture with a stream of argon for 10-15 minutes to ensure the removal of dissolved oxygen.[11]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv) to the mixture and continue to sparge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and place it in a preheated oil bath at 100 °C.
-
Allow the reaction mixture to stir overnight (approximately 16 hours).
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
This protocol outlines a general method for the substitution of a halogen on an activated isoquinoline ring with a nucleophile.[1]
Materials:
-
1-Haloisoquinoline (1.0 mmol)
-
Nucleophile (e.g., sodium methoxide, 1.5 equiv)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Round-bottom flask with a stir bar and reflux condenser
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the 1-haloisoquinoline (1.0 mmol) in anhydrous DMF in a round-bottom flask under an argon atmosphere.
-
Add the nucleophile (e.g., sodium methoxide, 1.5 equiv) to the solution. Note: For less reactive nucleophiles, heating may be required.[1]
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate and nucleophile) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude material by recrystallization or column chromatography to obtain the pure substitution product.
References
- 1. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1,3-Dichloro-7-fluoroisoquinoline: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1,3-Dichloro-7-fluoroisoquinoline (CAS No. 941294-25-3), a compound utilized in chemical research and development. Due to its chemical properties and potential hazards, adherence to strict disposal protocols is imperative to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Identification and Immediate Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, closed container for disposal.
Chemical and Physical Properties
A summary of the known properties of this compound is provided in the table below. This information is critical for the proper assessment and handling of the chemical waste.
| Property | Value |
| CAS Number | 941294-25-3 |
| Molecular Formula | C₉H₄Cl₂FN |
| Molecular Weight | 216.04 g/mol |
| Purity | ≥97% |
| Storage | 4°C |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is to treat it as hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.
-
Waste Identification and Segregation:
-
Properly identify and label all waste containing this compound. This includes the pure compound, contaminated labware (e.g., vials, pipettes), and solutions.
-
Segregate this waste from other laboratory waste streams to prevent accidental reactions.
-
-
Containerization:
-
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.
-
The container must be in good condition with a secure, leak-proof lid.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and its approximate concentration and quantity.
-
-
On-site Accumulation:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be at or near the point of generation and under the control of laboratory personnel.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations.
References
Essential Safety and Operational Guidance for 1,3-Dichloro-7-fluoroisoquinoline
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,3-Dichloro-7-fluoroisoquinoline. The following procedural guidance is designed to answer key operational questions regarding personal protective equipment (PPE), handling, and disposal.
Hazard Identification and Risk Assessment
While detailed toxicological properties for this compound are not thoroughly investigated, related compounds suggest it should be handled with caution.[1] The primary hazards are expected to be:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[1]
A comprehensive risk assessment should be conducted before any work with this compound begins.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Considerations |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) | Double gloving is recommended. Check manufacturer's glove compatibility charts. Discard gloves immediately if contaminated. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles should meet ANSI Z87.1 standards. A face shield should be worn when there is a significant risk of splashes. |
| Skin and Body Protection | Laboratory coat and a chemical-resistant apron or coveralls | A fully buttoned lab coat should be worn at all times. For larger quantities or splash potential, a chemical-resistant apron or disposable coveralls (e.g., Tyvek) are necessary.[3] |
| Respiratory Protection | Use in a certified chemical fume hood | If work cannot be conducted in a fume hood, a risk assessment must be performed to determine the appropriate respiratory protection. This may include an air-purifying respirator with an organic vapor cartridge and a particulate filter.[4] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a properly functioning and certified chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.[2]
Safe Handling Procedures:
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Designate a specific area for handling the compound.
-
Weighing and Transferring: Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation of dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[2]
-
Avoid Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2]
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
The storage temperature is recommended to be 4°C.[6]
Disposal Plan
Waste Segregation and Collection:
-
Halogenated Waste: All waste containing this compound must be collected in a designated, properly labeled "Halogenated Waste" container.[7][8]
-
Never mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs.[9]
-
The waste container must be made of a compatible material (e.g., polyethylene) and kept tightly closed when not in use.[5][7]
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream with their approximate concentrations.[9]
Disposal Procedure:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the halogenated waste.
-
Do not dispose of this chemical down the drain or as regular trash.[5]
-
Contaminated materials such as gloves, pipette tips, and paper towels should also be disposed of as hazardous waste.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. Ensure adequate ventilation.[5] |
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. americanchemistry.com [americanchemistry.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. chemscene.com [chemscene.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
